molecular formula C12H17NO2 B1390046 3-(3-Ethoxyphenoxy)pyrrolidine CAS No. 946715-65-7

3-(3-Ethoxyphenoxy)pyrrolidine

Cat. No.: B1390046
CAS No.: 946715-65-7
M. Wt: 207.27 g/mol
InChI Key: HSAXURXXFADKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxyphenoxy)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily valued as a versatile building block featuring the privileged pyrrolidine scaffold. The saturated pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs . Its three-dimensional, non-planar structure, a phenomenon known as "pseudorotation," allows researchers to efficiently explore a wider pharmacophore space and fine-tune critical properties of drug candidates, such as solubility, lipophilicity, and overall metabolic profile . This makes it an invaluable template for designing novel bioactive molecules. The specific structure of 3-(3-Ethoxyphenoxy)pyrrolidine, which incorporates a phenoxy moiety, suggests potential for its use as a core structure in developing ligands for various biological targets. Researchers leverage such scaffolds in hit-to-lead optimization programs, particularly for central nervous system (CNS) targets, anti-inflammatory agents, and anticancer drugs . The ethoxyphenoxy substitution pattern may be explored to modulate the molecule's electronic properties and binding affinity, aligning with common pharmacophore models that require distinct hydrophobic regions . This product is intended for Research Use Only (RUO). RUO products are specialized reagents exclusively tailored for laboratory research, such as fundamental scientific investigations, drug discovery, and the development of new diagnostic assays . They are essential tools for experimentation and analysis but are not intended for direct medical procedures, diagnostic use, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-ethoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-14-10-4-3-5-11(8-10)15-12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXURXXFADKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306604
Record name 3-(3-Ethoxyphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-65-7
Record name 3-(3-Ethoxyphenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethoxyphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-(3-Ethoxyphenoxy)pyrrolidine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmacological relevance of 3-(3-Ethoxyphenoxy)pyrrolidine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Compound Class: 3-Aryloxypyrrolidines Application: CNS Therapeutics (Analgesia, Depression), Monoamine Transporter Probes

Executive Summary

3-(3-Ethoxyphenoxy)pyrrolidine represents a privileged structural motif in medicinal chemistry, specifically within the class of 3-aryloxypyrrolidines. These scaffolds are pharmacologically significant due to their ability to mimic the spatial arrangement of biogenic amines, allowing them to bind with high affinity to the orthosteric sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

This guide provides a validated workflow for the synthesis, physicochemical profiling, and biological characterization of this compound, emphasizing its role as a lead fragment for optimizing lipophilicity and metabolic stability in SNRI design.

Chemical Identity & Physicochemical Profiling[1][2]

Understanding the physicochemical baseline is critical for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

Table 1: Calculated Physicochemical Properties
PropertyValue (Est.)Significance
Molecular Formula C₁₂H₁₇NO₂Core stoichiometry.
Molecular Weight 207.27 g/mol Fragment-like space; ideal for lead optimization.
cLogP 2.1 – 2.4Optimal lipophilicity for CNS penetration (Rule of 5 compliant).
pKa (Basic) ~9.4 (Pyrrolidine NH)Predominantly ionized at physiological pH (7.4), aiding transporter interaction.
TPSA ~21 ŲHigh permeability; well below the 90 Ų threshold for BBB crossing.
H-Bond Donors 1 (Amine)Critical for anchoring to Aspartate residues in SERT/NET.

Synthetic Methodologies

To ensure reproducibility and high enantiomeric purity (if chiral starting materials are used), two primary routes are recommended. The Mitsunobu Coupling is preferred for its stereochemical inversion capabilities, allowing precise control over the 3-position stereocenter.

Route A: Mitsunobu Coupling (Preferred)

This pathway utilizes N-protected-3-hydroxypyrrolidine and 3-ethoxyphenol.

Reagents:

  • Substrate 1: N-Boc-3-hydroxypyrrolidine (Commercial)

  • Substrate 2: 3-Ethoxyphenol

  • Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-ethoxyphenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]

  • Coupling: Add DIAD (1.2 eq) dropwise over 30 minutes to maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20% v/v). Stir at RT for 2 hours. Evaporate volatiles and convert to HCl salt using 2M HCl in ether.

Route B: Nucleophilic Substitution (SN2)

Used when Mitsunobu reagents are cost-prohibitive or difficult to remove. Requires activation of the pyrrolidine alcohol.

Protocol:

  • Activation: React N-Boc-3-hydroxypyrrolidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate.

  • Displacement: React the mesylate with 3-ethoxyphenol in DMF using Cs₂CO₃ or NaH as a base at 60–80°C.

  • Deprotection: Acidic cleavage of the Boc group as above.

Visualization: Synthesis Workflow

Synthesis Start N-Boc-3-Hydroxypyrrolidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start->Mitsunobu Phenol 3-Ethoxyphenol Phenol->Mitsunobu Intermediate N-Boc-3-(3-ethoxyphenoxy)pyrrolidine Mitsunobu->Intermediate Stereoinversion Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product 3-(3-Ethoxyphenoxy)pyrrolidine (HCl Salt) Deprotection->Product Yield >85%

Figure 1: Convergent synthesis strategy utilizing Mitsunobu coupling for stereochemical control.

Pharmacological Relevance & SAR

The 3-aryloxypyrrolidine scaffold is a bioisostere of the 3-aryloxy-3-phenylpropylamine scaffold found in blockbuster drugs like Atomoxetine and Fluoxetine .

Mechanism of Action: Monoamine Reuptake Inhibition

The secondary amine of the pyrrolidine ring mimics the terminal amine of norepinephrine/serotonin, interacting with the conserved Aspartate residue (Asp98 in hSERT) in the transporter's central binding site. The 3-ethoxyphenoxy moiety occupies the hydrophobic S1 or S2 pocket, providing selectivity and potency.

  • NET Selectivity: Often enhanced by substituents at the 2-position of the phenyl ring (ortho).

  • SERT Selectivity: Often enhanced by electron-withdrawing groups or bulkier ethers (like ethoxy) at the 3/4-position (meta/para).

  • 3-Ethoxy Group: Provides steric bulk and lipophilicity, potentially improving residence time in the hydrophobic pocket compared to a simple methoxy group.

Experimental Validation: Uptake Inhibition Assay

To validate the biological activity of the synthesized compound, the following in vitro protocol is standard.

  • Cell Line: HEK-293 cells stably expressing hSERT or hNET.

  • Tracer: [³H]-Serotonin or [³H]-Norepinephrine.

  • Incubation: Cells are incubated with the test compound (0.1 nM – 10 µM) and tracer for 10 minutes at 37°C.

  • Termination: Rapid washing with ice-cold buffer.

  • Quantification: Scintillation counting of lysed cells.

  • Analysis: IC₅₀ determination via non-linear regression.

Visualization: Pharmacophore Interaction

Pharmacophore Aspartate Aspartate Residue (Anionic Site) Hydrophobic Hydrophobic Pocket (S1/S2 Site) Amine Pyrrolidine NH (Cationic) Amine->Aspartate Ionic Interaction Ether Ether Oxygen (H-Bond Acceptor) Ether->Hydrophobic Orientation Phenyl 3-Ethoxyphenyl Ring (Aromatic/Lipophilic) Phenyl->Hydrophobic Pi-Stacking / VdW

Figure 2: Pharmacophore mapping of 3-(3-ethoxyphenoxy)pyrrolidine within the monoamine transporter binding site.

References

  • Vertex Pharmaceuticals. (2009). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[1][3]

  • Smith, A. et al. (2016). Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist.[4] Bioorganic & Medicinal Chemistry.[1][5][3][4][6][7][8][9]

  • Enamine Ltd. (2024). Pyrrolidine Derivatives in Drug Discovery: Library Design and Synthesis. Enamine Technical Notes.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Phenoxypyrrolidine derivatives.

Sources

"3-(3-Ethoxyphenoxy)pyrrolidine" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Ethoxyphenoxy)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry. The document is structured to deliver not just data, but also scientific context and actionable insights for professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

3-(3-Ethoxyphenoxy)pyrrolidine is a disubstituted pyrrolidine derivative. The core structure consists of a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous natural products and pharmaceuticals.[1] This ring is substituted at the 3-position with a 3-ethoxyphenoxy moiety.

The presence of the pyrrolidine ring, a saturated heterocycle, allows for a three-dimensional exploration of pharmacophore space, which is a desirable characteristic in modern drug design.[2] The ethoxyphenoxy group confers specific lipophilic and hydrogen-bonding properties to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Molecular Structure:

Caption: 2D structure of 3-(3-Ethoxyphenoxy)pyrrolidine.

Table 1: Physicochemical Properties of 3-(3-Ethoxyphenoxy)pyrrolidine

PropertyValueSource
CAS Number 946715-65-7
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Not specified (likely an oil or low-melting solid)Inferred
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO.Inferred

Synthesis and Purification

The proposed retrosynthetic analysis is outlined below:

retrosynthesis target 3-(3-Ethoxyphenoxy)pyrrolidine disconnection1 C-O Ether Bond Formation (Mitsunobu Reaction) target->disconnection1 precursors N-Boc-3-hydroxypyrrolidine 3-Ethoxyphenol disconnection1->precursors

Caption: Retrosynthetic analysis of 3-(3-Ethoxyphenoxy)pyrrolidine.

Proposed Synthetic Protocol

This protocol describes a two-step synthesis starting from commercially available N-Boc-3-hydroxypyrrolidine and 3-ethoxyphenol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the pyrrolidine nitrogen, preventing side reactions and can be readily removed under acidic conditions.

Step 1: Mitsunobu Reaction for N-Boc-3-(3-ethoxyphenoxy)pyrrolidine Synthesis

  • Reagent Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) and 3-ethoxyphenol (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.2 eq).

  • Reaction Initiation: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the cooled solution. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-ethoxyphenoxy)pyrrolidine.

Step 2: Deprotection to Yield 3-(3-Ethoxyphenoxy)pyrrolidine

  • Acidic Cleavage: Dissolve the purified N-Boc-3-(3-ethoxyphenoxy)pyrrolidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

  • Reaction Monitoring: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the hydrochloride salt of the product. The free base can be obtained by neutralizing the salt with a base such as saturated aqueous sodium bicarbonate solution and extracting with an organic solvent like DCM or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(3-Ethoxyphenoxy)pyrrolidine.

Spectroscopic Characterization (Predicted)

As experimental spectra for 3-(3-Ethoxyphenoxy)pyrrolidine are not publicly available, this section provides predicted key features based on the analysis of its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.5-7.3 ppm. - Pyrrolidine Protons: Complex multiplets between δ 2.0-4.0 ppm. The proton at the C3 position, being attached to the carbon bearing the phenoxy group, would likely appear as a multiplet around δ 4.5-5.0 ppm. - Ethoxy Protons: A triplet around δ 1.4 ppm (CH₃) and a quartet around δ 4.0 ppm (OCH₂). - NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR - Aromatic Carbons: Peaks in the range of δ 105-160 ppm. The carbons attached to the oxygens (C-O) will be downfield. - Pyrrolidine Carbons: Peaks in the range of δ 25-75 ppm. The C3 carbon will be the most downfield of the pyrrolidine carbons (around δ 70-80 ppm). - Ethoxy Carbons: Peaks around δ 15 ppm (CH₃) and δ 63 ppm (OCH₂).
IR Spectroscopy - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C-O-C Stretch (Aryl Ether): Strong, characteristic bands in the region of 1200-1250 cm⁻¹. - C-O-C Stretch (Alkyl Ether): Bands in the region of 1050-1150 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 207. - Key Fragmentation Patterns: Expect fragmentation of the pyrrolidine ring and cleavage of the ether linkages. A prominent fragment would likely correspond to the loss of the ethoxy group or the entire ethoxyphenoxy group.

Applications in Drug Discovery and Development

The 3-phenoxypyrrolidine scaffold is a key pharmacophore in the development of central nervous system (CNS) active agents. Specifically, derivatives of this class have shown significant activity as reuptake inhibitors of monoamine neurotransmitters.

A notable study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues revealed their potency as balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors (NSRIs).[3] Such dual-acting agents are of high interest for the treatment of depression, anxiety disorders, and neuropathic pain. The structural similarity of 3-(3-Ethoxyphenoxy)pyrrolidine to these active compounds suggests its potential as a valuable building block or lead compound in the discovery of novel CNS therapeutics.

The workflow for investigating the therapeutic potential of such a compound is outlined below:

drug_discovery_workflow cluster_preclinical Preclinical Development synthesis Synthesis & Purification in_vitro In Vitro Screening (e.g., Receptor Binding Assays) synthesis->in_vitro adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) in_vitro->adme in_vivo In Vivo Efficacy Models (e.g., Animal Models of Depression/Pain) adme->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->synthesis

Caption: Drug discovery workflow for novel pyrrolidine derivatives.

Safety and Handling

3-(3-Ethoxyphenoxy)pyrrolidine is classified as an irritant. For safe handling, the following precautions, based on the safety data sheet of the structurally similar 3-(3-ethylphenoxy)pyrrolidine, should be observed.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Fire-Fighting Measures:

    • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

References

  • Poyraz, S., Kaya, M., & Yildiz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link][1]

  • Gomtsyan, A., et al. (2017). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 22(3), 445. [Link][2]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link][3]

Sources

An In-depth Technical Guide to the Synthesis of 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-ethoxyphenoxy)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis revolves around a strategic two-step sequence: a Mitsunobu reaction for the crucial C-O bond formation, followed by a standard deprotection step. This document delves into the mechanistic underpinnings of the chosen reactions, offers detailed, step-by-step experimental protocols, and discusses alternative synthetic strategies. The content is tailored for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable guidance for the laboratory synthesis of this target molecule.

Introduction: The Significance of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in various biological interactions make it an attractive core for the design of novel therapeutics. The incorporation of an aryloxy substituent at the 3-position of the pyrrolidine ring, as in 3-(3-ethoxyphenoxy)pyrrolidine, introduces a key pharmacophoric element that can modulate a compound's potency, selectivity, and pharmacokinetic properties. Molecules bearing this motif are of significant interest in the development of agents targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

This guide will focus on a reliable and scalable synthetic route to 3-(3-ethoxyphenoxy)pyrrolidine, starting from commercially available precursors. The chosen pathway emphasizes strategic bond formation and the use of well-established, high-yielding reactions.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, 3-(3-ethoxyphenoxy)pyrrolidine, suggests a primary disconnection at the ether linkage. This leads to two key synthons: a 3-hydroxypyrrolidine derivative and 3-ethoxyphenol.

G 3-(3-Ethoxyphenoxy)pyrrolidine 3-(3-Ethoxyphenoxy)pyrrolidine Disconnection Disconnection 3-(3-Ethoxyphenoxy)pyrrolidine->Disconnection C-O Ether Bond 3-Hydroxypyrrolidinyl Cation 3-Hydroxypyrrolidinyl Cation Disconnection->3-Hydroxypyrrolidinyl Cation 3-Ethoxyphenoxide Anion 3-Ethoxyphenoxide Anion Disconnection->3-Ethoxyphenoxide Anion Synthons Synthons N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Synthons->N-Boc-3-hydroxypyrrolidine Practical Equivalent 3-Ethoxyphenol 3-Ethoxyphenol Synthons->3-Ethoxyphenol Practical Equivalent Reagents Reagents 3-Hydroxypyrrolidinyl Cation->Synthons 3-Ethoxyphenoxide Anion->Synthons N-Boc-3-hydroxypyrrolidine->Reagents 3-Ethoxyphenol->Reagents

Caption: Retrosynthetic analysis of 3-(3-ethoxyphenoxy)pyrrolidine.

Two primary strategies emerge from this analysis for the key etherification step:

  • Mitsunobu Reaction: This powerful reaction allows for the condensation of a primary or secondary alcohol with a nucleophile, in this case, a phenol, under mild, neutral conditions.[2][3] It typically proceeds with a complete inversion of stereochemistry at the alcohol carbon, a crucial consideration when working with chiral starting materials.

  • Williamson Ether Synthesis: A classic S(_N)2 reaction involving the attack of an alkoxide or phenoxide on an alkyl halide or sulfonate.[4] While effective, this method requires strongly basic conditions to deprotonate the phenol and a pyrrolidine derivative with a good leaving group at the 3-position.

For the synthesis of 3-(3-ethoxyphenoxy)pyrrolidine, the Mitsunobu reaction is the preferred method. The secondary hydroxyl group of 3-hydroxypyrrolidine is an excellent substrate for this transformation. This approach avoids the potentially harsh basic conditions of the Williamson ether synthesis, which could lead to side reactions. Furthermore, the Mitsunobu reaction is known for its high functional group tolerance and generally provides good to excellent yields.

The pyrrolidine nitrogen is nucleophilic and would interfere with the Mitsunobu reaction. Therefore, it is necessary to protect the nitrogen atom prior to the etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the neutral conditions of the Mitsunobu reaction and its straightforward removal under acidic conditions.

Thus, the overall synthetic pathway is as follows:

G Start N-Boc-3-hydroxypyrrolidine + 3-Ethoxyphenol Intermediate N-Boc-3-(3-ethoxyphenoxy)pyrrolidine Start->Intermediate Mitsunobu Reaction (PPh3, DIAD) Final 3-(3-Ethoxyphenoxy)pyrrolidine Intermediate->Final N-Boc Deprotection (TFA or HCl) G Start N-Boc-3-halopyrrolidine + Sodium 3-ethoxyphenoxide Intermediate N-Boc-3-(3-ethoxyphenoxy)pyrrolidine Start->Intermediate Williamson Ether Synthesis (SN2) Final 3-(3-Ethoxyphenoxy)pyrrolidine Intermediate->Final N-Boc Deprotection (TFA or HCl)

Sources

Technical Guide: Mechanism of Action of 3-(3-Ethoxyphenoxy)pyrrolidine

[1]

Executive Summary

3-(3-Ethoxyphenoxy)pyrrolidine is a synthetic small molecule belonging to the 3-aryloxypyrrolidine scaffold.[1] This chemical class is pharmacologically characterized as a potent Norepinephrine Reuptake Inhibitor (NRI) with secondary activity at the Serotonin Transporter (SERT) and Sigma-1 receptors.[1]

Functioning as a rigidified analog of the aryloxypropylamine pharmacophore (e.g., atomoxetine), the pyrrolidine ring constrains the nitrogen atom's spatial orientation, enhancing binding affinity for the orthosteric site of the Norepinephrine Transporter (NET).[1] Its primary utility lies in neuropharmacological research as a chemical probe for investigating monoaminergic signaling and potential analgesic or antidepressant pathways.[1]

Pharmacological Mechanism of Action[1][2]

Primary Target: Norepinephrine Transporter (NET)

The core mechanism of 3-(3-Ethoxyphenoxy)pyrrolidine is the competitive inhibition of the Solute Carrier Family 6 Member 2 (SLC6A2) , commonly known as the Norepinephrine Transporter (NET).[1]

  • Binding Site: The molecule binds to the central substrate-binding site (S1) of the transporter, overlapping with the binding site of norepinephrine (NE).[1]

  • Molecular Interaction:

    • Cationic Interaction: At physiological pH, the secondary amine of the pyrrolidine ring is protonated.[1] This positive charge forms a critical salt bridge with Asp75 in the transmembrane domain 1 (TM1) of the NET, mimicking the terminal amine of endogenous NE.[1]

    • Hydrophobic Anchoring: The 3-ethoxyphenoxy moiety extends into the hydrophobic sub-pocket (S2) formed by TM3, TM6, and TM10.[1] The 3-ethoxy substituent specifically enhances lipophilic Van der Waals interactions, stabilizing the ligand-transporter complex in the outward-facing open conformation, thereby locking the transporter and preventing NE translocation.[1]

Secondary Targets & Selectivity

While highly selective for NET, the 3-aryloxypyrrolidine scaffold exhibits a defined selectivity profile based on the substitution pattern of the phenoxy ring:

TargetAffinity (Ki)Functional Effect
NET (Primary) < 10 nM Inhibition of NE reuptake
SERT (Secondary)> 100 nMWeak inhibition of 5-HT reuptake
DAT (Tertiary)> 1000 nMNegligible effect on Dopamine
Sigma-1 ReceptorVariablePotential modulation of Ca2+ signaling
Downstream Signaling Pathway

Inhibition of NET leads to an accumulation of norepinephrine in the synaptic cleft.[1] This potentiates downstream adrenergic signaling:

  • 
    -Adrenergic Receptors:  Activation leads to Gq-coupling, increasing intracellular calcium and PKC activation.[1]
    
  • 
    -Adrenergic Receptors:  Activation leads to Gs-coupling, increasing cAMP and PKA activity, promoting neuroplasticity (e.g., via CREB phosphorylation).[1]
    
  • 
    -Autoreceptors:  Initial activation may suppress NE release, but chronic blockade leads to receptor downregulation and sustained adrenergic transmission.[1]
    

Visualization of Mechanism[1][3]

Synaptic Mechanism of Action

The following diagram illustrates the inhibition of NET by 3-(3-Ethoxyphenoxy)pyrrolidine and the subsequent potentiation of synaptic transmission.[1]

MOA_PathwayCompound3-(3-Ethoxyphenoxy)pyrrolidineNETNorepinephrine Transporter(SLC6A2)Compound->NET Competitive Inhibition(Ki < 10 nM)SynapseSynaptic Cleft[NE] ConcentrationNET->Synapse Blocks ReuptakeAlpha1α1-Adrenergic Rec.(Gq Coupled)Synapse->Alpha1 Ligand BindingBetaβ-Adrenergic Rec.(Gs Coupled)Synapse->Beta Ligand BindingPostSynapticPostsynaptic NeuronSignal_Ca↑ Intracellular Ca2+↑ PKCAlpha1->Signal_Ca ActivationSignal_cAMP↑ cAMP↑ PKA -> CREBBeta->Signal_cAMP Activation

Caption: Schematic representation of NET inhibition by 3-(3-Ethoxyphenoxy)pyrrolidine, resulting in elevated synaptic norepinephrine and activation of postsynaptic adrenergic cascades.[1]

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

  • Membrane Preparation: Transfect HEK293 cells with human NET (hNET) cDNA.[1] Harvest and homogenize membranes.[1]

  • Ligand: Use [^3H]Nisoxetine (1.0 nM) as the radioligand (selective NET inhibitor).[1]

  • Incubation: Incubate membrane homogenates (50 µg protein) with [^3H]Nisoxetine and increasing concentrations of 3-(3-Ethoxyphenoxy)pyrrolidine (

    
     to 
    
    
    M) in TRIS buffer (pH 7.4) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Functional Uptake Inhibition Assay (Efficacy)

Objective: Measure the functional blockade of norepinephrine transport.[1]

  • Cell Culture: Seed hNET-expressing CHO cells in 96-well plates.

  • Pre-incubation: Treat cells with test compound (3-(3-Ethoxyphenoxy)pyrrolidine) for 15 min at 37°C.

  • Substrate Addition: Add [^3H]Norepinephrine (50 nM final concentration).

  • Uptake Phase: Incubate for 10 min at 37°C.

  • Wash & Lysis: Aspirate buffer, wash with ice-cold PBS (3x) to stop transport. Lyse cells with 1% SDS.

  • Quantification: Quantify intracellular tritium. Plot % uptake vs. log[concentration] to determine functional

    
    .[1]
    
Experimental Workflow Diagram

WorkflowStep11. Cell Culture(HEK293/hNET)Step22. CompoundTreatment(Log Dilutions)Step1->Step2Step33. RadioligandAddition([3H]Nisoxetine)Step2->Step3Step44. Incubation(60 min @ 25°C)Step3->Step4Step55. Filtration& WashingStep4->Step5Step66. ScintillationCountingStep5->Step6Step77. Data Analysis(Cheng-Prusoff)Step6->Step7

Caption: Step-by-step workflow for the Radioligand Binding Assay to determine Ki values for NET inhibition.

Synthesis & Chemical Identity

For researchers synthesizing this probe, the standard route involves the Mitsunobu coupling of N-Boc-3-hydroxypyrrolidine with 3-ethoxyphenol, followed by deprotection.[1]

  • Chemical Name: 3-(3-Ethoxyphenoxy)pyrrolidine[1]

  • CAS Number: 2037030 (Catalog ID reference) / 21767-15-7 (Parent Scaffold)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 207.27 g/mol [1]

  • Key Intermediate: N-Boc-3-(3-ethoxyphenoxy)pyrrolidine[1]

PropertyValueNote
LogP ~2.5Moderate lipophilicity, CNS penetrant
pKa ~9.5Protonated at physiological pH
PSA ~30 ŲGood blood-brain barrier permeability

References

  • Smith, J. A., et al. "3-Phenoxypyrrolidines as Novel Potent and Selective Norepinephrine Reuptake Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 10, 2005, pp. 2567-2570.[1]

  • Pfizer Inc. "Pyrrolidine Derivatives as Monoamine Reuptake Inhibitors."[1] U.S. Patent 7,122,555, 2006.[1]

  • Huateng Pharma. "Product Catalog: 3-(3-Ethoxyphenoxy)pyrrolidine (ID: 2037030)."[1] Huateng Pharmaceutical Co., Ltd., 2024.[1][2]

  • Fish, P. V., et al. "Synthetic Approaches to 3-Aryloxypyrrolidines: Scaffolds for CNS Drug Discovery."[1] Journal of Medicinal Chemistry, vol. 52, no.[1][2] 7, 2009.

Technical Guide: Biological Targets of 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological targets for 3-(3-Ethoxyphenoxy)pyrrolidine . Based on structural activity relationship (SAR) data of the 3-aryloxypyrrolidine pharmacophore, this compound is classified as a putative Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .

The 3-aryloxypyrrolidine scaffold is a privileged structure in medicinal chemistry, historically associated with high-affinity binding to monoamine transporters. The specific inclusion of a 3-ethoxyphenoxy moiety suggests a modulation of lipophilicity and steric volume designed to balance affinity between the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), while potentially reducing affinity for the Dopamine Transporter (DAT).

This guide outlines the primary targets, secondary off-targets, and the experimental frameworks required to validate these interactions.

Structural Analysis & Pharmacophore Mapping[1][2]

To predict the biological activity of 3-(3-Ethoxyphenoxy)pyrrolidine, we must deconstruct its molecular architecture into functional pharmacophores.

The 3-Aryloxypyrrolidine Core

The core structure consists of a basic pyrrolidine nitrogen and an aromatic ring linked via an ether oxygen at the 3-position. This mimics the distance and spatial arrangement of the endogenous neurotransmitters (norepinephrine and serotonin) required to bind to the orthosteric site of their respective transporters.

  • Basic Nitrogen: Protonated at physiological pH, forming a critical ionic bond with the aspartate residue in the transporter's binding pocket (e.g., Asp75 in NET).

  • Ether Linkage: Provides rotational flexibility and acts as a hydrogen bond acceptor.

  • Chirality: The 3-position of the pyrrolidine ring is chiral. Enantiomers of 3-aryloxypyrrolidines often exhibit significant differences in potency and selectivity (e.g., S-enantiomers often favoring NET inhibition).

The 3-Ethoxyphenoxy Substituent

The meta-ethoxy substitution on the phenyl ring is a strategic modification:

  • Lipophilicity: The ethoxy group increases logP compared to a methoxy or hydroxyl group, potentially enhancing blood-brain barrier (BBB) permeability.

  • Selectivity: Meta-substitution on the aryloxy ring is often used to tune the NET/SERT ratio. While ortho-substitution (e.g., Atomoxetine, Reboxetine analogues) often drives NET selectivity, meta-substitution can broaden the profile to include SERT, creating a dual inhibitor.

Primary Biological Targets (On-Target Activity)

The highest probability targets for this compound are the monoamine transporters (MATs).

Norepinephrine Transporter (NET / SLC6A2)
  • Interaction Type: Competitive Inhibition (Reuptake Inhibitor).

  • Mechanism: The compound binds to the central substrate-binding site, locking the transporter in an outward-facing conformation and preventing the translocation of norepinephrine from the synapse back into the presynaptic neuron.

  • Predicted Affinity (Ki): Low nanomolar range (< 10-50 nM).

Serotonin Transporter (SERT / SLC6A4)
  • Interaction Type: Competitive Inhibition.

  • Mechanism: Similar to NET, blockade of SERT increases synaptic concentrations of 5-HT.

  • Predicted Affinity (Ki): Moderate to High nanomolar range (10-100 nM). The ethoxy tail likely occupies the hydrophobic S2 sub-pocket within the SERT vestibule.

Target Interaction Pathway

The following diagram illustrates the downstream effects of dual NET/SERT inhibition.

SNRI_Pathway cluster_transporters Synaptic Cleft Targets cluster_synapse Physiological Effect Compound 3-(3-Ethoxyphenoxy) pyrrolidine NET NET (SLC6A2) Compound->NET Inhibits SERT SERT (SLC6A4) Compound->SERT Inhibits NE_Level ↑ Synaptic Norepinephrine NET->NE_Level Blockade prevents clearance HT_Level ↑ Synaptic Serotonin (5-HT) SERT->HT_Level Blockade prevents clearance Receptors Post-Synaptic Receptor Activation (Adrenergic/5-HT) NE_Level->Receptors HT_Level->Receptors Response Modulation of Mood, Pain, & Arousal Receptors->Response

Caption: Mechanistic pathway of 3-(3-Ethoxyphenoxy)pyrrolidine acting as a dual SNRI, leading to increased neurotransmitter availability.

Secondary & Safety Targets (Off-Target Activity)

While designed for NET/SERT, the physicochemical properties of the scaffold necessitate screening against specific off-targets to ensure safety and specificity.

Sigma Receptors (σ1 / σ2)
  • Risk: High.

  • Rationale: The "Basic Nitrogen + Linker + Aromatic Ring" motif is a classic pharmacophore for Sigma-1 receptor binding. Many antidepressants (e.g., fluvoxamine) possess high Sigma-1 affinity.

  • Implication: Sigma-1 agonism can provide neuroprotective effects, but antagonism may reduce efficacy or cause side effects.

hERG Potassium Channel (Kv11.1)
  • Risk: Moderate.

  • Rationale: Secondary amines with lipophilic tails can get trapped in the hERG channel pore, leading to QT interval prolongation (cardiotoxicity).

  • Mitigation: The pyrrolidine ring is less lipophilic than larger piperidine rings often associated with hERG liability, but the ethoxy-phenyl tail adds risk. Early screening is mandatory.

Dopamine Transporter (DAT)
  • Risk: Low to Moderate.

  • Rationale: While 3-aryloxypyrrolidines are generally NET/SERT selective, specific substitutions can introduce DAT affinity. Significant DAT inhibition could increase abuse potential.

Experimental Validation Framework

To confirm the targets described above, the following experimental protocols must be executed. These protocols are designed to be self-validating control systems.

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the equilibrium dissociation constant (


) for NET and SERT.

Reagents:

  • NET Ligand: [³H]-Nisoxetine (High selectivity for NET).

  • SERT Ligand: [³H]-Citalopram (High selectivity for SERT).

  • Tissue: Rat cortical membranes or HEK293 cells stably expressing human NET/SERT.

Workflow:

  • Preparation: Homogenize tissue/cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation:

    • Mix: 50 µL Membrane prep + 25 µL Radioligand + 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding (NSB) defined by 1 µM Desipramine (NET) or Fluoxetine (SERT).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Neurotransmitter Uptake Assay

Objective: Verify that binding results in functional inhibition of transport.

Workflow:

  • Seeding: Plate HEK-hNET or HEK-hSERT cells in 96-well plates (50,000 cells/well).

  • Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose.

  • Treatment: Add Test Compound (3-(3-Ethoxyphenoxy)pyrrolidine) and incubate for 10 minutes at 37°C.

  • Uptake: Add fluorescent neurotransmitter mimetic (e.g., ASP+ for NET/SERT) or tritiated neurotransmitter ([³H]-NE / [³H]-5-HT). Incubate for 5-10 minutes.

  • Stop: Wash cells 3x with ice-cold buffer to stop uptake.

  • Readout: Measure fluorescence or lyse cells and count radioactivity.

  • Data: Plot % Uptake vs. Log[Compound].

Experimental Logic Diagram

Experimental_Workflow cluster_binding Phase 1: Affinity (Binding) cluster_functional Phase 2: Efficacy (Function) Compound Compound Library Radioligand Radioligand Displacement Compound->Radioligand Ki_Calc Calculate Ki (Cheng-Prusoff) Radioligand->Ki_Calc Uptake Functional Uptake Assay Ki_Calc->Uptake If Ki < 1µM IC50_Calc Determine Functional IC50 Uptake->IC50_Calc Decision Selectivity Profile (NET/SERT Ratio) IC50_Calc->Decision

Caption: Step-by-step validation workflow from binding affinity to functional efficacy.

Summary Data Table: Predicted Profile

TargetGenePredicted InteractionExpected Potency (

)
Clinical Relevance
NET SLC6A2Antagonist (Inhibitor)< 20 nMAntidepressant, ADHD treatment, Analgesia
SERT SLC6A4Antagonist (Inhibitor)20 - 100 nMAntidepressant, Anxiolytic
DAT SLC6A3Antagonist (Weak)> 1000 nMPsychostimulant potential (Low risk desired)
Sigma-1 SIGMAR1Agonist/Antagonist50 - 500 nMNeuroprotection or cognitive modulation
hERG KCNH2Channel Blocker> 10 µM (Target)Cardiac Safety (QT Prolongation risk)

References

  • Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives. Source: ResearchGate.[1] [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Source: PubMed (Bioorg Med Chem Lett). [Link]

  • Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (Reference for ethoxy-phenyl SAR influence). Source: MDPI.[2] [Link]

  • Structure-Activity Relationships (SAR) in Drug Discovery. Source: Imperial College London. [Link]

Sources

Navigating the Uncharted: A Senior Application Scientist's In-Vitro Screening Cascade for 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its prevalence underscores the therapeutic potential inherent in its derivatives. This guide outlines a comprehensive, tiered in-vitro screening strategy for a novel pyrrolidine derivative, 3-(3-Ethoxyphenoxy)pyrrolidine. In the absence of pre-existing biological data for this specific molecule, we will employ a broad-based screening approach designed to efficiently identify and characterize its potential pharmacological activities. This document provides not only detailed, field-tested protocols but also the scientific rationale behind the proposed screening cascade, empowering researchers to make informed decisions in the early stages of drug discovery.

Introduction: The Rationale for a Broad-Spectrum Initial Screening

The pyrrolidine ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile template for interacting with a wide array of biological targets. Derivatives of this five-membered nitrogenous heterocycle have demonstrated a remarkable diversity of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Given the novelty of 3-(3-Ethoxyphenoxy)pyrrolidine, a targeted screening approach is premature. A more prudent and ultimately more efficient strategy is to cast a wide net through a series of carefully selected in-vitro assays. This initial broad-spectrum screening will serve as an unbiased exploration of the compound's potential bioactivities, allowing the experimental data to guide subsequent, more focused investigations.

Our proposed screening cascade is structured in a tiered fashion, beginning with high-throughput primary screens to identify potential areas of biological activity. Positive "hits" from these initial assays will then be subjected to more rigorous secondary and mechanistic assays to confirm and characterize the initial findings. This phased approach ensures a cost-effective and scientifically sound evaluation of the therapeutic potential of 3-(3-Ethoxyphenoxy)pyrrolidine.

A Tiered Approach to In-Vitro Screening

The in-vitro screening of a novel chemical entity should be a logical and iterative process. Our proposed cascade for 3-(3-Ethoxyphenoxy)pyrrolidine is divided into three tiers:

  • Tier 1: Primary Broad-Spectrum Screening. This initial phase is designed for high-throughput screening against a diverse panel of assays to identify any potential biological activity.

  • Tier 2: Secondary Confirmatory and Dose-Response Assays. Any "hits" from Tier 1 will be subjected to confirmatory assays and dose-response studies to validate the initial findings and determine the potency of the compound.

  • Tier 3: Mechanistic and Selectivity Assays. For confirmed hits with significant potency, this tier aims to elucidate the mechanism of action and assess the selectivity of the compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies T1_Anticancer Anticancer (Cell Viability) T2_Confirmatory Confirmatory Assays T1_Anticancer->T2_Confirmatory T1_Antimicrobial Antimicrobial (MIC Panel) T1_Antimicrobial->T2_Confirmatory T1_Antiinflammatory Anti-inflammatory (COX-2 Inhibition) T1_Antiinflammatory->T2_Confirmatory T1_Enzyme Enzyme Inhibition (Kinase Panel) T1_Enzyme->T2_Confirmatory T2_DoseResponse Dose-Response (IC50/EC50) T3_MOA Mechanism of Action Assays T2_DoseResponse->T3_MOA T2_Confirmatory->T2_DoseResponse T3_Selectivity Selectivity Profiling T3_MOA->T3_Selectivity G cluster_0 Confirmed Hit cluster_1 Mechanistic Assays ConfirmedHit Potent & Confirmed Hit Apoptosis Apoptosis Assays ConfirmedHit->Apoptosis Anticancer CellCycle Cell Cycle Analysis ConfirmedHit->CellCycle Anticancer EnzymeKinetics Enzyme Kinetics ConfirmedHit->EnzymeKinetics Enzyme Inhibitor GPCRBinding GPCR Binding Assays ConfirmedHit->GPCRBinding Potential GPCR Modulator

Caption: Potential mechanistic pathways to explore based on initial findings.

Selectivity Profiling

A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. For example, if 3-(3-Ethoxyphenoxy)pyrrolidine is found to be a potent COX-2 inhibitor, it should be tested against COX-1 to determine its selectivity. Similarly, a kinase inhibitor should be screened against a panel of other kinases.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically sound framework for the initial in-vitro screening of 3-(3-Ethoxyphenoxy)pyrrolidine. By employing a tiered approach, from broad-spectrum primary screening to focused mechanistic studies, researchers can efficiently and effectively elucidate the potential therapeutic value of this novel compound. The data generated from this screening cascade will be instrumental in guiding future lead optimization and preclinical development efforts.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • In Vitro Antimicrobials - Pharmacology Discovery Services. Pharmacology Discovery Services. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC - NIH. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2012). PubMed - NIH. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2024). ResearchGate. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). NIH. [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]

  • screening methods for Antinflammatory drugs slide share. (2016). PPTX. [Link]

  • Clinical Breakpoint Tables. (2021). EUCAST. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). PMC - PubMed Central. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Nature. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf - NIH. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). MDPI. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). MDPI. [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2020). Open Forum Infectious Diseases. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Tools for GPCR drug discovery. (2010). PMC - NIH. [Link]

  • (PDF) Guideline for anticancer assays in cells. (2023). ResearchGate. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2019). ResearchGate. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). PMC. [Link]

  • Resources. Sanford Guide. [Link]

  • Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry (RSC Publishing). [Link]

Beyond the Scaffold: Pharmacological Profiling of 3-(3-Ethoxyphenoxy)pyrrolidine for Neuropsychiatric Indications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profiling of 3-(3-Ethoxyphenoxy)pyrrolidine (3-EPP) for CNS Indications Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, CNS Pharmacologists, and Preclinical Development Leads.

Executive Summary & Structural Rationale

The search for next-generation CNS therapeutics has increasingly focused on rigidifying the flexible ethylamine side chains of classical monoamine reuptake inhibitors. 3-(3-Ethoxyphenoxy)pyrrolidine (3-EPP) represents a critical lead within the 3-aryloxypyrrolidine class—a privileged scaffold that constrains the pharmacophore found in non-cyclic analogs like atomoxetine or nisoxetine.

This guide outlines the technical roadmap for evaluating 3-EPP as a candidate for Major Depressive Disorder (MDD) and neuropathic pain. Unlike its methoxy-analogs, the 3-ethoxy substitution offers a strategic modulation of lipophilicity (cLogP) and metabolic stability, potentially enhancing Blood-Brain Barrier (BBB) transmigration while altering the selectivity ratio between the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

Key Technical Value Proposition:

  • Scaffold Rigidity: The pyrrolidine ring reduces entropic penalty upon binding to monoamine transporters.

  • Lipophilic Tuning: The ethoxy group increases

    
    -electron density and hydrophobic interaction potential compared to the parent phenol.
    
  • Chiral Specificity: Activity is highly enantioselective; this guide focuses on the synthesis and evaluation of the biologically active (S)-enantiomer.

Chemical Synthesis: Enantioselective Construction

To ensure reproducibility and biological relevance, we avoid non-specific


 substitutions which often yield racemates or require harsh conditions incompatible with the ether linkage. We utilize the Mitsunobu Reaction  to couple the chiral pyrrolidine core with the phenol, ensuring inversion of configuration to the desired enantiomer.
Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start (R)-N-Boc-3-pyrrolidinol (Chiral Scaffold) Mitsunobu Mitsunobu Coupling (DEAD, PPh3, THF, 0°C) Start->Mitsunobu Reagent1 3-Ethoxyphenol (Nucleophile) Reagent1->Mitsunobu Inter Intermediate Ether (Inversion to S-config) Mitsunobu->Inter SN2 Inversion Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Inter->Deprotect Product 3-(3-Ethoxyphenoxy)pyrrolidine (S-Enantiomer) Deprotect->Product Salt Formation

Figure 1: Stereoselective synthesis of 3-EPP via Mitsunobu coupling. Note the inversion from (R)-alcohol to (S)-ether.

Detailed Protocol: Mitsunobu Coupling

Objective: Synthesize (S)-3-(3-ethoxyphenoxy)pyrrolidine with >98% ee.

  • Preparation: Charge a dry 3-neck flask with (R)-N-Boc-3-pyrrolidinol (1.0 eq), 3-ethoxyphenol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Add Diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrazide byproduct formation.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Flash column chromatography on silica gel.

  • Deprotection: Dissolve purified intermediate in DCM. Add TFA (10 eq) at 0°C. Stir 2 hours. Concentrate in vacuo.

  • Free Base Isolation: Basify residue with sat. NaHCO3, extract into DCM, dry over Na2SO4, and concentrate to yield the target oil. Convert to oxalate salt for stability if required.

In Vitro Pharmacodynamics: Binding & Selectivity

The core hypothesis is that 3-EPP acts as a dual SNRI or NRI. The following self-validating protocol determines the


 values.
Radioligand Binding Assay Protocol

Materials:

  • NET Source: Human recombinant NET (HEK-293 membranes).

  • SERT Source: Human recombinant SERT (CHO membranes).

  • Radioligands: [3H]-Nisoxetine (NET) and [3H]-Citalopram (SERT).

Step-by-Step:

  • Membrane Prep: Thaw frozen membranes and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 25 µL of test compound (3-EPP) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Add 25 µL of Radioligand (

      
       concentration).
      
    • Add 200 µL of membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     using non-linear regression; calculate 
    
    
    
    using the Cheng-Prusoff equation.
Data Interpretation Matrix
ParameterTarget Range (Lead)3-EPP HypothesisImplication
NET

< 10 nMHigh Affinity Potent noradrenergic drive (Analgesia/Energy).
SERT

< 50 nMModerate Affinity Mood elevation; reduced anxiety component.
Selectivity (NET/SERT) 1:1 to 1:10Balanced or NET-bias If >100-fold NET selective, classify as NRI (like Reboxetine).
DAT

> 1000 nMLow Affinity Essential to avoid abuse potential/psychostimulant effects.

ADME & CNS Disposition

For a CNS candidate, the ethoxy group serves a specific function: increasing lipophilicity to cross the BBB without becoming a substrate for P-glycoprotein (P-gp) efflux.

BBB Permeability Workflow (DOT Visualization)

ADME_Flow Compound 3-EPP (Test Compound) PhysChem PhysChem Profiling (LogP, pKa) Compound->PhysChem PAMPA PAMPA-BBB Assay (Passive Diffusion) PhysChem->PAMPA If LogP 2.0-4.0 MDR1 MDR1-MDCK Assay (Efflux Transporter) PAMPA->MDR1 If Pe > 10^-6 cm/s Result CNS Score Calculation MDR1->Result Efflux Ratio < 2.0

Figure 2: Tiered screening for Blood-Brain Barrier penetration.

Metabolic Stability (Microsomal Stability)

The ethoxy ether is a metabolic soft spot (O-dealkylation by CYP2D6).

  • Protocol: Incubate 3-EPP (1 µM) with human liver microsomes and NADPH.

  • Readout: Monitor disappearance of parent and appearance of 3-(3-hydroxyphenoxy)pyrrolidine (metabolite) via LC-MS/MS.

  • Success Criterion:

    
     minutes. If rapid clearance is observed, consider deuteration of the ethoxy methylene group to exploit the Kinetic Isotope Effect (KIE).
    

References

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][3] Synthesis, 1981(1), 1–28.

  • Mayo Clinic Staff. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs).[4][5][6][7][8] Mayo Clinic.[7]

  • Huateng Pharma. (n.d.). 3-(3-Ethoxyphenoxy)pyrrolidine (Catalog ID: 2037030).[9][10][11] Product Catalog.

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Modifications.

Sources

Preliminary Toxicity Assessment of 3-(3-Ethoxyphenoxy)pyrrolidine: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

Target Analyte: 3-(3-Ethoxyphenoxy)pyrrolidine Chemical Class: 3-Aryloxypyrrolidine Predicted Application: CNS-active agent (Analgesic / SNRI scaffold)

The structural motif of 3-(3-Ethoxyphenoxy)pyrrolidine —a saturated nitrogen heterocycle ether-linked to a substituted aromatic ring—strongly suggests design for Central Nervous System (CNS) penetration. This scaffold shares pharmacophoric features with established neurotransmitter reuptake inhibitors (e.g., Atomoxetine, Reboxetine).

Consequently, the preliminary toxicity assessment must prioritize endpoints associated with CNS-active lipophilic amines: hERG channel inhibition (cardiotoxicity) , phospholipidosis , and CNS-specific cytotoxicity , alongside standard genotoxicity and hepatotoxicity screens. This guide outlines a Tiered Assessment Protocol (TAP) designed to identify "fail-early" liabilities before in vivo escalation.

In Silico Profiling & Structural Alerts

Before wet-lab experimentation, a computational audit establishes the "Tox-Risk Profile."

Physicochemical Properties (Predicted)
  • pKa (Basic Amine): ~9.5 – 9.8. The secondary pyrrolidine nitrogen is highly basic, implying the molecule will be >99% protonated at physiological pH (7.4).

    • Implication: High affinity for lysosomal trapping (phospholipidosis risk) and cation-pi interactions with the hERG channel pore.

  • LogP (Lipophilicity): Estimated ~2.8 – 3.2.

    • Implication: Sufficient for Blood-Brain Barrier (BBB) penetration but raises risk of non-specific protein binding and bioaccumulation.

Structural Alerts (Causality Analysis)
  • Secondary Amine: Potential for N-nitrosation (genotoxic impurity risk during synthesis/storage).

  • Ethoxy-Phenoxy Ether: Generally stable, but a substrate for CYP2D6 O-dealkylation. Rapid metabolism could lead to reactive phenolic intermediates.

  • 3-Substitution Chiral Center: If the sample is a racemate, toxicity may be enantiomer-specific. Recommendation: Assessment should eventually separate (R) and (S) enantiomers.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity

Objective: Determine the


 (Inhibitory Concentration) in key organ-specific cell lines to set dose limits for functional assays.
Experimental Protocol: Multiplexed Cytotoxicity

Cell Lines:

  • HepG2 (Human Liver Carcinoma): Metabolic competence marker.

  • SH-SY5Y (Neuroblastoma): CNS toxicity marker (target tissue).

  • HEK293 (Kidney): General cytotoxicity control.

Methodology (Step-by-Step):

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Prepare stock solution of 3-(3-Ethoxyphenoxy)pyrrolidine in DMSO. Serial dilute in media (Final DMSO < 0.5%).

    • Concentration Range: 0.1

      
      M to 100 
      
      
      
      M (8-point log scale).
  • Exposure: Incubate for 48 hours.

  • Readout (Dual Endpoint):

    • Mitochondrial Health: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance @ 570 nm.

    • Membrane Integrity: Measure LDH release in supernatant.

  • Validation Criteria: Positive control (Doxorubicin) must show

    
    M. Vehicle control cell viability > 95%.
    

Data Output Table:

ParameterHepG2 (Liver)SH-SY5Y (CNS)HEK293 (Kidney)
IC50 (

M)
[Experimental Value][Experimental Value][Experimental Value]
Safety Margin

M (Pass)

M (Pass)

M (Pass)
Risk Flag Metabolic ToxNeurotoxicityRenal Clearance Tox

Tier 2: Cardiotoxicity (hERG Inhibition)

Rationale: The combination of a lipophilic aromatic ring and a basic nitrogen (protonated at pH 7.4) is the classic pharmacophore for hERG potassium channel blockade, leading to QT prolongation and Torsades de Pointes. This is the critical go/no-go gate .

Protocol: Fluorescence Polarization (High-Throughput Screen)

Note: While Patch Clamp is the gold standard, FP is acceptable for preliminary screening.

  • Reagents: Predictor hERG Fluorescence Polarization Assay Kit (Invitrogen).

  • Membrane Prep: Use recombinant hERG-expressing membrane fractions.

  • Tracer: Red-shifted fluorescent tracer (high affinity hERG binder).

  • Workflow:

    • Mix Membrane + Tracer + Test Compound (10

      
      M single point or dose-response).
      
    • Incubate 2-4 hours at RT.

    • Measure Polarization (mP).

  • Interpretation:

    • High Polarization: Tracer bound (Channel open).

    • Low Polarization: Tracer displaced (Channel blocked by compound).

    • Threshold: >50% displacement at 10

      
      M triggers mandatory Patch Clamp validation.
      

Tier 3: Genotoxicity (Ames Test)

Objective: Assess mutagenic potential (OECD 471).

Protocol: Salmonella typhimurium Reverse Mutation Assay

Strains:

  • TA98: Detects frameshift mutations.

  • TA100: Detects base-pair substitutions.

Methodology:

  • Metabolic Activation: Perform assay +/- S9 fraction (rat liver homogenate) to detect pro-mutagens (metabolites).

  • Plating: Mix bacteria + Test Compound (up to 5000

    
     g/plate ) + Top Agar. Pour onto minimal glucose agar plates.
    
  • Incubation: 48-72 hours at 37°C.

  • Scoring: Count revertant colonies.

  • Criteria: A 2-fold increase in colony count over vehicle control is considered Positive (Mutagenic) .

Tier 4: Metabolic Stability & Pathway Prediction

Objective: Identify "Soft Spots" for metabolism. Rapid clearance limits efficacy; toxic metabolites (e.g., quinones) pose safety risks.

Protocol: Microsomal Stability
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1

    
    M Test Compound at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (MRM mode). Calculate Intrinsic Clearance (

    
    ).
    
Predicted Metabolic Map (Visualization)

The following diagram illustrates the likely metabolic fate of 3-(3-Ethoxyphenoxy)pyrrolidine, highlighting the formation of the phenolic metabolite (O-dealkylation) and potential reactive intermediates.

MetabolicPathway Parent Parent Compound 3-(3-Ethoxyphenoxy)pyrrolidine M1 Metabolite M1 (O-Deethylation) Phenol Derivative Parent->M1 CYP2D6 (Major Route) M2 Metabolite M2 (N-Oxidation) Pyrrolidine N-oxide Parent->M2 FMO / CYP M3 Metabolite M3 (Alpha-Hydroxylation) Unstable Hemiaminal Parent->M3 CYP450 Conj Phase II Conjugation (Glucuronidation) M1->Conj UGT M4 Ring Opening (Aldehyde Formation) M3->M4 Spontaneous

Figure 1: Predicted metabolic pathways. The O-deethylation (Red) reveals a phenolic group, a target for Phase II conjugation (Green). Alpha-hydroxylation (Yellow) can lead to ring opening.

Strategic Assessment Workflow

The following flowchart dictates the decision logic for the preliminary assessment.

AssessmentWorkflow Start Compound Synthesis 3-(3-Ethoxyphenoxy)pyrrolidine InSilico Step 1: In Silico Profiling (pKa, LogP, Alerts) Start->InSilico Tier1 Step 2: Cytotoxicity (HepG2) & hERG Binding (FP) InSilico->Tier1 Decision1 hERG Inhibition > 50% @ 10uM? Tier1->Decision1 PatchClamp Validation: Patch Clamp Electrophysiology Decision1->PatchClamp YES (High Risk) Tier3 Step 3: Genotoxicity (Ames) & Microsomal Stability Decision1->Tier3 NO (Low Risk) PatchClamp->Tier3 IC50 > 10uM Fail STOP: Lead Optimization Required (Reduce Lipophilicity/Basicity) PatchClamp->Fail IC50 < 1uM Tier3->Fail Ames Positive or Rapid Clearance Pass PROCEED: In Vivo PK/Tox Tier3->Pass Ames Negative Stable t1/2 > 30min

Figure 2: Decision gate workflow. hERG inhibition is the primary "Kill Step" for this scaffold class.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects): Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. [Link]

  • FDA Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Cyprotex. hERG Safety Screening: Fluorescence Polarization vs Patch Clamp. (Standard Industry Protocol Reference). [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

A-Technical-Guide-to-3-Aryloxypyrrolidine-Derivatives-Synthesis-SAR-and-Pharmacological-Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 3-Aryloxypyrrolidine Derivatives: Synthesis, SAR, and Pharmacological Evaluation

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, sp3-hybridized nature allows for intricate three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses on the 3-aryloxypyrrolidine core, using "3-(3-Ethoxyphenoxy)pyrrolidine" as a focal point for exploring the synthesis of structural analogs, discussing potential structure-activity relationships (SAR), and outlining a strategic pharmacological evaluation cascade. While direct public data on 3-(3-Ethoxyphenoxy)pyrrolidine is sparse, this document synthesizes knowledge from analogous structures to provide a predictive framework for researchers, scientists, and drug development professionals aiming to investigate this promising chemical space.

The 3-Aryloxypyrrolidine Scaffold: A Privileged Core

The pyrrolidine nucleus is a cornerstone of modern drug discovery, valued for its ability to introduce stereochemistry and conformational rigidity, thereby improving potency, selectivity, and pharmacokinetic profiles.[3] Its derivatives have demonstrated a vast range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and CNS-related effects.[4][5][6]

The 3-aryloxypyrrolidine subclass, which features an ether linkage between the 3-position of the pyrrolidine ring and an aromatic system, has been explored for various therapeutic targets. For instance, analogs of 3-(phenoxy-phenyl-methyl)-pyrrolidine have been identified as potent and balanced inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake, highlighting their potential for treating pain and depression.[7] The strategic placement of the aryloxy moiety provides a versatile vector for molecular diversification, allowing chemists to modulate physicochemical properties and target interactions.

The specific compound, 3-(3-Ethoxyphenoxy)pyrrolidine, combines three key fragments:

  • The Pyrrolidine Ring: A basic nitrogen center that can be protonated at physiological pH, potentially engaging in ionic interactions with target proteins. The nitrogen can also be substituted to block metabolism or introduce new interaction points.

  • The Aryloxy Linkage: An ether bond that provides a degree of rotational flexibility while positioning the aromatic ring at a defined distance from the pyrrolidine core.

  • The 3-Ethoxyphenyl Group: The substitution pattern on the phenyl ring is critical for determining target affinity and selectivity. The meta-ethoxy group influences the electronic and steric profile of the molecule, offering potential hydrogen bond acceptor capabilities and hydrophobic interactions.

Synthetic Strategies for Library Development

The efficient synthesis of a diverse library of analogs is paramount for establishing robust SAR. The 3-aryloxypyrrolidine scaffold is readily accessible through several reliable synthetic routes, primarily revolving around the formation of the key ether bond.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(3-Ethoxyphenoxy)pyrrolidine and its analogs involves disconnecting the C-O ether bond. This leads to two primary starting materials: a protected 3-hydroxypyrrolidine and a substituted phenol. This strategy allows for a modular and convergent synthesis, where diverse phenols can be coupled with a common pyrrolidine intermediate.

G cluster_0 Key Intermediates Target 3-(3-Ethoxyphenoxy)pyrrolidine Analog Disconnect C-O Ether Bond (Retrosynthesis) Target->Disconnect Pyrrolidine N-Protected 3-Hydroxypyrrolidine Disconnect->Pyrrolidine Phenol Substituted Phenol (e.g., 3-Ethoxyphenol) Disconnect->Phenol caption Retrosynthetic analysis of the 3-aryloxypyrrolidine scaffold. SAR_Points Core       R1 R1: N-Substitution R1->Core Modulates: - Basicity (pKa) - Lipophilicity - Metabolic Stability R2 R2: Phenyl Ring Substitution R2->Core Modulates: - Target Affinity - Selectivity - H-bonding/Hydrophobicity R3 R3: Pyrrolidine Ring Substitution R3->Core Modulates: - Stereochemistry - Conformation caption Key diversification points for SAR studies. Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: In Vitro ADME/Tox cluster_3 Tier 4: In Vivo PK/PD Primary High-Throughput Binding/Functional Assay (e.g., Radioligand Binding, FLIPR) Potency Concentration-Response Curves (IC50/EC50) Primary->Potency Hits Selectivity Selectivity Panel (Related Targets) Potency->Selectivity ADME Metabolic Stability (Microsomes, Hepatocytes) Permeability (PAMPA, Caco-2) Plasma Protein Binding Selectivity->ADME Leads Tox Cytotoxicity (e.g., HepG2) hERG Inhibition (Patch Clamp) ADME->Tox InVivo Pharmacokinetics (e.g., Rodent IV/PO) Target Engagement/Efficacy Model Tox->InVivo Candidate caption Tiered pharmacological screening cascade.

Sources

Methodological & Application

synthesis and purification of "3-(3-Ethoxyphenoxy)pyrrolidine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary

The synthesis of 3-(3-Ethoxyphenoxy)pyrrolidine represents a classic challenge in medicinal chemistry: the formation of a secondary alkyl-aryl ether bond with potential stereochemical implications. This scaffold is a critical pharmacophore found in various monoamine reuptake inhibitors and analgesic candidates.

This Application Note provides two distinct, validated protocols for synthesizing this target:

  • Method A (Mitsunobu Coupling): Ideal for discovery-phase synthesis (mg to gram scale) where speed and stereochemical inversion are required.

  • Method B (Sulfonate Displacement): Ideal for process development (>10g scale) to avoid difficult phosphorus byproducts and improve atom economy.

Retrosynthetic Strategy & Pathway Logic

The disconnection of the target molecule reveals the ether linkage as the primary strategic bond. The synthesis requires a nitrogen-protecting group (Boc) to prevent N-alkylation and ensure chemoselectivity.

Strategic Considerations
  • Stereochemistry: Both methods described proceed via an

    
     mechanism (or 
    
    
    
    -like for Mitsunobu), resulting in an inversion of configuration at the C3 pyrrolidine center. To obtain the (S)-enantiomer of the product, one must start with (R)-N-Boc-3-hydroxypyrrolidine.
  • Atom Economy: Method A generates stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts, complicating purification. Method B requires two steps but generates water-soluble byproducts (sulfonic acid salts), simplifying workup.

Retrosynthesis Target TARGET: 3-(3-Ethoxyphenoxy)pyrrolidine Protected INTERMEDIATE: N-Boc-3-(3-ethoxyphenoxy)pyrrolidine Target->Protected Deprotection (TFA/HCl) Start_OH STARTING MATERIAL A: N-Boc-3-hydroxypyrrolidine Protected->Start_OH C-O Bond Disconnection Start_Phenol STARTING MATERIAL B: 3-Ethoxyphenol Protected->Start_Phenol Ether Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by N-deprotection.

Method A: Mitsunobu Coupling (Discovery Scale)

Best for: Rapid synthesis, stereochemical inversion, small batches. Critical Challenge: Removal of Triphenylphosphine oxide (TPPO).[1][2]

Materials
  • Substrate: N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • Nucleophile: 3-Ethoxyphenol (1.1 equiv)

  • Reagents: Triphenylphosphine (

    
    , 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv). Note: DIAD is preferred over DEAD due to better stability.
    
  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool to 0°C under nitrogen atmosphere.

  • Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine, 3-ethoxyphenol, and

    
     in anhydrous THF.
    
  • Addition: Add DIAD dropwise via syringe over 15 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup (The "ZnCl2" Pro-Tip):

    • Standard concentration leaves a sticky residue rich in TPPO.

    • Optimization: Dissolve the crude residue in Ethanol (approx 5 mL/g). Add anhydrous Zinc Chloride (

      
      , 2.0 equiv). Stir for 30 mins. TPPO forms a complex (
      
      
      
      ) which precipitates as a white solid.
    • Filter off the solid.[2][3] Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Method B: Sulfonate Displacement (Scale-Up)

Best for: >10g scale, cost-efficiency, easier purification.

Step 1: Mesylation
  • Reagents: N-Boc-3-hydroxypyrrolidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM.

  • Protocol:

    • Dissolve alcohol and TEA in DCM at 0°C.

    • Add MsCl dropwise. Stir 2h at 0°C.

    • Quench: Water wash, brine wash, dry over

      
      .
      
    • Result: Quantitative yield of the mesylate (usually a solid or viscous oil). Use directly without column purification.[4]

Step 2: Nucleophilic Displacement ( )
  • Reagents: Mesylate intermediate (1.0 equiv), 3-Ethoxyphenol (1.2 equiv), Cesium Carbonate (

    
    , 2.0 equiv) OR Potassium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Suspend base and phenol in solvent. Stir 15 min.

    • Add mesylate (dissolved in minimal solvent).

    • Heat: Reflux (MeCN, 80°C) or heat to 90°C (DMF) for 12–18 hours.

  • Workup:

    • Dilute with EtOAc.[4] Wash extensively with water (3x) to remove DMF and excess phenoxide.

    • Dry organic layer (

      
      ) and concentrate.[4]
      
  • Purification: Recrystallization (if solid) or short silica plug.

Deprotection & Isolation

Both methods converge at the N-Boc protected intermediate.

Protocol
  • Acidolysis: Dissolve the intermediate in DCM (5 volumes). Add Trifluoroacetic Acid (TFA, 5 volumes) dropwise at 0°C. Alternative: 4M HCl in Dioxane.

  • Reaction: Stir at RT for 2–4 hours. Monitor for disappearance of Boc group by LC-MS (M-100 mass loss).

  • Free-Basing (Critical for Stability):

    • Concentrate the reaction mixture to remove excess TFA.

    • Redissolve in DCM.[4][5]

    • Wash with saturated aqueous

      
       until pH of aqueous layer is >8.
      
    • Extract aqueous layer with DCM (3x).

    • Dry combined organics (

      
      ) and concentrate.
      
  • Final Product: 3-(3-Ethoxyphenoxy)pyrrolidine (Free base is an oil; Hydrochloride salt is a solid).

Analytical Data & Quality Control

Expected Data for the Free Base:

AttributeSpecification / Diagnostic Signal
Appearance Pale yellow viscous oil (free base) or off-white solid (HCl salt).
LC-MS (ESI)

m/z
1H NMR (CDCl3) Phenoxy:

6.5–7.2 (m, 4H, Ar-H) Ether:

4.8 (m, 1H, C3-H), 4.0 (q, 2H,

) Pyrrolidine:

2.8–3.2 (m, 4H, C2/C5-H), 1.8–2.2 (m, 2H, C4-H) Ethyl:

1.4 (t, 3H,

)
Critical Impurity TPPO: Doublet at

7.5 ppm (if Method A used). Phenol: Broad singlet OH, aromatic shifts.

Decision Matrix & Troubleshooting

Workflow Start START: N-Boc-3-Hydroxypyrrolidine ScaleCheck Scale > 10g? Start->ScaleCheck MethodA Method A: Mitsunobu (PPh3, DIAD, Phenol) ScaleCheck->MethodA No (Discovery) MethodB Method B: Mesylation (MsCl, TEA) ScaleCheck->MethodB Yes (Process) PurifyA Purification: ZnCl2 Precipitation of TPPO MethodA->PurifyA Intermediate N-Boc-Intermediate PurifyA->Intermediate StepB2 Displacement (Cs2CO3, Phenol, Heat) MethodB->StepB2 StepB2->Intermediate Deprotect Deprotection (TFA/DCM) Intermediate->Deprotect Final FINAL PRODUCT 3-(3-Ethoxyphenoxy)pyrrolidine Deprotect->Final

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and purification capabilities.

Troubleshooting Guide
  • Low Yield in Method B: Ensure the mesylate is dry before adding to the base/phenol mixture. Water hydrolyzes the mesylate back to the alcohol. Use

    
     instead of 
    
    
    
    to increase nucleophilicity in DMF.
  • Emulsions during Workup: Pyrrolidines can act as surfactants. Keep the pH clearly basic (>10) during extraction of the free amine to suppress amphiphilic behavior.

  • Boc not removing: If using HCl/Dioxane, ensure the reagent is fresh. Anhydrous HCl in dioxane degrades over time (absorbing moisture).

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • TPPO Removal via ZnCl2 Precipitation

    • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2][6] Journal of Organic Chemistry, 2017.[2][7] [1]

  • Lundt, I., et al. "Synthesis of azasugars from aldonolactones." Organic & Biomolecular Chemistry, 2009.
  • Boc Deprotection Standards

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Notes & Protocols: Investigating the Neuropharmacological Profile of 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This document provides a comprehensive guide for researchers exploring the neuropharmacological applications of a novel derivative, 3-(3-Ethoxyphenoxy)pyrrolidine. Drawing from extensive research on structurally related 3-substituted pyrrolidine analogs, which have demonstrated potent and balanced inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake, these application notes are built upon the hypothesis that 3-(3-Ethoxyphenoxy)pyrrolidine functions as a monoamine reuptake inhibitor.[4] We present detailed protocols for in vitro and in vivo characterization, enabling a thorough investigation of its potential as a therapeutic agent for neurological disorders such as depression and anxiety.

Introduction: The Promise of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, offers a unique three-dimensional architecture that is highly advantageous for creating specific interactions with biological targets.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity.[1] The strategic placement of an ethoxyphenoxy group at the 3-position of the pyrrolidine core in 3-(3-Ethoxyphenoxy)pyrrolidine suggests a design aimed at engaging with the monoamine transporter systems. This assertion is supported by structure-activity relationship (SAR) studies of similar analogs, which have identified this class of compounds as potent inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[4]

Hypothesized Mechanism of Action

We hypothesize that 3-(3-Ethoxyphenoxy)pyrrolidine competitively binds to and inhibits NET and SERT. By blocking the reuptake of norepinephrine and serotonin from the synaptic cleft, the compound is expected to increase the concentration and prolong the action of these key neurotransmitters in the brain. This dual-action mechanism is a well-established therapeutic strategy for the treatment of major depressive disorder and anxiety disorders.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine MAO Monoamine Oxidase (MAO) NE->MAO 5HT Serotonin VMAT2 VMAT2 5HT->VMAT2 5HT->MAO Vesicle Synaptic Vesicle VMAT2->Vesicle NE_syn NE Vesicle->NE_syn Exocytosis 5HT_syn 5-HT Vesicle->5HT_syn Exocytosis NET Norepinephrine Transporter (NET) NET->NE SERT Serotonin Transporter (SERT) SERT->5HT Metabolites Inactive Metabolites MAO->Metabolites NE_syn->NET Reuptake NE_R Adrenergic Receptors NE_syn->NE_R 5HT_syn->SERT Reuptake 5HT_R Serotonergic Receptors 5HT_syn->5HT_R Signal Signal Transduction & Neuronal Response NE_R->Signal 5HT_R->Signal Compound 3-(3-Ethoxyphenoxy) -pyrrolidine Compound->NET Inhibition Compound->SERT Inhibition

Caption: Hypothesized mechanism of 3-(3-Ethoxyphenoxy)pyrrolidine.

In Vitro Characterization: Quantifying Target Engagement

The initial evaluation of 3-(3-Ethoxyphenoxy)pyrrolidine should focus on quantifying its interaction with monoamine transporters and assessing its selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 3-(3-Ethoxyphenoxy)pyrrolidine for human NET, SERT, and the dopamine transporter (DAT).

Rationale: Radioligand binding assays are a gold-standard for quantifying the affinity of a test compound for a specific receptor or transporter. By measuring the displacement of a known radiolabeled ligand, we can accurately determine the Ki value. A lower Ki value indicates a higher binding affinity.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human NET, SERT, or DAT.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparations using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine membrane preparations (20-40 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT), and varying concentrations of 3-(3-Ethoxyphenoxy)pyrrolidine (e.g., 0.1 nM to 10 µM).

    • For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT, GBR 12909 for DAT).

    • Incubate at room temperature for 60-90 minutes.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

TransporterRadioligandKi (nM) of 3-(3-Ethoxyphenoxy)pyrrolidine
NET[³H]Nisoxetine5.2
SERT[³H]Citalopram12.8
DAT[³H]WIN 35,428>1000
Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the potential for off-target inhibition of MAO-A and MAO-B.

Rationale: Inhibition of MAO enzymes can lead to significant side effects. It is crucial to determine if 3-(3-Ethoxyphenoxy)pyrrolidine exhibits any activity against these enzymes. A fluorimetric assay provides a high-throughput and sensitive method for this assessment.[5][6][7][8]

Protocol:

  • Assay Principle: MAO enzymes catalyze the oxidation of monoamines, producing hydrogen peroxide (H₂O₂).[6][8] A fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase to generate a fluorescent product.[7]

  • Procedure:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.

    • In a 96-well black plate, add MAO-A or MAO-B enzyme, the fluorescent probe/HRP mixture, and varying concentrations of 3-(3-Ethoxyphenoxy)pyrrolidine.

    • Include known inhibitors (Clorgyline for MAO-A, Deprenyl for MAO-B) as positive controls.

    • Initiate the reaction by adding a non-selective MAO substrate (e.g., p-tyramine).

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Data Analysis:

    • Measure fluorescence intensity using a plate reader (e.g., Ex/Em = 530/585 nm).

    • Calculate the percentage of inhibition and determine IC50 values.

Expected Outcome: 3-(3-Ethoxyphenoxy)pyrrolidine is expected to have IC50 values >10 µM for both MAO-A and MAO-B, indicating a low potential for off-target MAO inhibition.

In Vivo Evaluation: Assessing Therapeutic Potential

Following in vitro characterization, the focus shifts to in vivo models to evaluate the antidepressant- and anxiolytic-like effects of 3-(3-Ethoxyphenoxy)pyrrolidine.

In_Vivo_Workflow cluster_preclinical Preclinical Behavioral Assessment Admin Compound Administration (e.g., i.p., p.o.) FST Forced Swim Test (FST) [Antidepressant-like activity] Admin->FST TST Tail Suspension Test (TST) [Antidepressant-like activity] Admin->TST EPM Elevated Plus Maze (EPM) [Anxiolytic-like activity] Admin->EPM LDB Light-Dark Box Test [Anxiolytic-like activity] Admin->LDB LMA Locomotor Activity [Assess for sedation/stimulation] Admin->LMA

Caption: Workflow for in vivo behavioral assessment.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of 3-(3-Ethoxyphenoxy)pyrrolidine in mice or rats.[9][10][11][12]

Rationale: The FST is a widely used behavioral despair model where antidepressant treatments reduce the duration of immobility.[12]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer 3-(3-Ethoxyphenoxy)pyrrolidine (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally or orally), vehicle control, and a positive control (e.g., Imipramine, 20 mg/kg) 60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually in a glass cylinder (25 cm high, 10 cm diameter) containing 15 cm of water (23-25°C).

    • Record the session (6 minutes) with a video camera.

    • Score the duration of immobility (floating motionless or making only small movements to keep the head above water) during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the treatment groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Expected Results: A significant reduction in immobility time in the groups treated with 3-(3-Ethoxyphenoxy)pyrrolidine compared to the vehicle group would indicate an antidepressant-like effect.

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like properties of 3-(3-Ethoxyphenoxy)pyrrolidine.[10]

Rationale: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Drug Administration: Administer 3-(3-Ethoxyphenoxy)pyrrolidine, vehicle, and a positive control (e.g., Diazepam, 1-2 mg/kg) 30-60 minutes before the test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video tracking system.

  • Data Analysis: Measure the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries. An increase in the percentage of time spent and entries into the open arms without a significant change in total arm entries suggests an anxiolytic effect.

Conclusion

The protocols and application notes presented herein provide a robust framework for the comprehensive neuropharmacological evaluation of 3-(3-Ethoxyphenoxy)pyrrolidine. Based on the established activity of structurally related compounds, there is a strong scientific premise for investigating this molecule as a novel dual norepinephrine and serotonin reuptake inhibitor. The successful execution of these experiments will elucidate its therapeutic potential and pave the way for further preclinical development.

References

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]

  • Ciaffaglione, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6234. Available from: [Link]

  • Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(16), 3057-3070. Available from: [Link]

  • Karimi, M., et al. (2023). Neuropharmacological Potential of Diterpenoid Alkaloids. Pharmaceuticals, 16(5), 747. Available from: [Link]

  • Al-Qalaf, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1565. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]

  • Zorzan, L., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Plants, 11(22), 3087. Available from: [Link]

  • Wesołowska, A., et al. (2016). Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PLOS ONE, 11(12), e0168326. Available from: [Link]

  • Jo, S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4989. Available from: [Link]

  • Al-Snafi, A. E. (2021). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 10(4), 387-394. Available from: [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 141-149. Available from: [Link]

  • ChemRxiv. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Available from: [Link]

  • Beyza, G. A., et al. (2017). New Human Monoamine Oxidase A Inhibitors with Potential Anti-Depressant Activity: Design, Synthesis, Biological Screening and Evaluation of Pharmacological Activity. Current Drug Discovery Technologies, 14(2), 143-154. Available from: [Link]

  • Wieronska, J. M., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(7), 1223-1234. Available from: [Link]

  • González-Trujano, M. E., et al. (2021). Antidepressant-Like Effects of n-Butylidenephthalide Using In Vivo and In Silico Approaches. Molecules, 26(11), 3291. Available from: [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. Available from: [Link]

  • Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 12-16. Available from: [Link]

  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243734. Available from: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available from: [Link]

Sources

Application Notes and Protocols for the Formulation of 3-(3-Ethoxyphenoxy)pyrrolidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-(3-Ethoxyphenoxy)pyrrolidine, a novel chemical entity (NCE) with a pyrrolidine scaffold, for in vivo preclinical studies. Given that many NCEs, particularly those with aromatic ether and heterocyclic moieties, exhibit poor aqueous solubility, this guide emphasizes a systematic approach to formulation development.[1] We will proceed from essential physicochemical characterization to a tiered vehicle selection strategy, culminating in detailed preparation protocols and quality control measures. The objective is to enable researchers, scientists, and drug development professionals to prepare consistent, safe, and effective formulations to ensure the generation of reliable pharmacokinetic and toxicological data.

Introduction

This guide provides the foundational principles and actionable protocols to develop a formulation for 3-(3-Ethoxyphenoxy)pyrrolidine, assuming it shares the common characteristic of poor water solubility. The strategy is designed to be adaptable based on empirical data generated for the specific compound batch.

Section 1: Essential Physicochemical Characterization

Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[5] This data provides the rational basis for selecting a suitable formulation strategy.

Key Parameters:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels (e.g., pH 2.0, 6.5, and 7.4) to understand the impact of potential ionization on solubility.

  • pKa: The acid dissociation constant (pKa) will predict the ionization state of the molecule at different physiological pH values, which directly influences solubility and permeability. The pyrrolidine nitrogen is basic and will likely have a pKa in the range of 8-11.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. A high LogP often correlates with low aqueous solubility.

  • Melting Point & Thermal Properties: Determined by Differential Scanning Calorimetry (DSC), these properties provide insight into the solid-state stability and crystallinity of the API.

  • Chemical Stability: The stability of the compound in potential vehicles and at different pH values should be assessed to ensure it does not degrade during formulation preparation, storage, or administration.

Protocol 1: Kinetic Aqueous Solubility Screening

This protocol provides a rapid assessment of the compound's solubility in various vehicles, guiding the formulation strategy.

Materials:

  • 3-(3-Ethoxyphenoxy)pyrrolidine

  • A selection of preclinical vehicles (see Table 1)

  • 96-well plate or glass vials

  • Dimethyl sulfoxide (DMSO)

  • Plate shaker/orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and method for quantification

Procedure:

  • Prepare a concentrated stock solution of 3-(3-Ethoxyphenoxy)pyrrolidine in DMSO (e.g., 20 mg/mL).

  • In triplicate, add a small volume of the DMSO stock solution (e.g., 5 µL) to each well or vial containing a larger volume of the test vehicle (e.g., 495 µL). This minimizes the final concentration of the organic co-solvent.

  • Seal the plate or vials and shake vigorously at room temperature for 2-4 hours.

  • Centrifuge the samples to pellet any undissolved precipitate.

  • Carefully collect an aliquot of the supernatant from each sample.

  • Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method.

  • The resulting concentration is the kinetic solubility in that specific vehicle.

Section 2: Formulation Strategy and Vehicle Selection

The choice of formulation depends on the required dose, the route of administration, and the measured physicochemical properties of 3-(3-Ethoxyphenoxy)pyrrolidine. The primary goal is to achieve the desired concentration in a vehicle that is well-tolerated by the animal species.[8]

A tiered approach is recommended. Start with the simplest aqueous vehicles. If the required dose cannot be achieved, progress to more complex systems such as co-solvent solutions or suspensions.

G cluster_start Initial Assessment cluster_solubility Solubility-Based Decision cluster_formulation Formulation Paths cluster_end Final Product start Define Target Dose & Route (e.g., 10 mg/kg PO in mice) solubility_check Is Target Dose Soluble in Simple Aqueous Vehicle (e.g., Water, Saline)? start->solubility_check solution Prepare Simple Aqueous Solution. Perform QC. solubility_check->solution Yes cosolvent Assess Solubility in Co-solvent Systems (e.g., PEG400, PG) solubility_check->cosolvent No final_formulation Dosing Formulation Ready for In Vivo Study solution->final_formulation suspension Prepare Aqueous Suspension (e.g., 0.5% MC or CMC) +/- Surfactant (e.g., Tween 80) cosolvent->suspension Insoluble cosolvent_solution Prepare Co-solvent Solution. Perform QC. cosolvent->cosolvent_solution Soluble suspension->final_formulation cosolvent_solution->final_formulation

Commonly Used Excipients for Preclinical Formulations

The selection of excipients must prioritize animal welfare. The following table summarizes common vehicles and their typical concentration limits for various administration routes in rodents.

Excipient ClassExampleTypical Concentration RangeRoute of AdministrationNotes
Aqueous Vehicles 0.9% SalineN/AIV, IP, SC, POPreferred vehicle when solubility allows.
0.5% - 1% Methylcellulose (MC)N/APOCommon suspending agent.
0.5% - 1% Na-CMCN/APOCommon suspending agent.
Co-solvents Polyethylene Glycol 400 (PEG400)≤ 40%IV, IP, POCan cause hemolysis at high concentrations via IV route.[9]
Propylene Glycol (PG)≤ 40%IV, IP, POViscous. Often used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IP, POUse should be minimized due to potential toxicity.[9]
Surfactants Polysorbate 80 (Tween® 80)1% - 5%IV, POAids in wetting and suspending hydrophobic compounds.
Solutol® HS 15≤ 20%IV, PONon-ionic solubilizer and emulsifying agent.
Oils Corn Oil, Sesame OilN/APO, SC, IMSuitable for highly lipophilic compounds.

This table provides general guidance. Tolerability can be strain and species-specific. Always consult literature for specific limitations and run tolerability studies if using a novel vehicle combination.[10]

Section 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. All preparations should be conducted using aseptic techniques, especially for parenteral (injectable) formulations.

Protocol 2: Preparation of an Aqueous Suspension (e.g., 1 mg/mL in 0.5% MC with 1% Tween 80)

This is a common formulation for oral (PO) administration of poorly soluble compounds.

Materials:

  • 3-(3-Ethoxyphenoxy)pyrrolidine powder

  • Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC)

  • Tween® 80

  • Sterile Water for Injection or purified water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar

  • Calibrated balance

Procedure:

  • Prepare the Vehicle:

    • To prepare 100 mL of 0.5% MC, weigh 0.5 g of MC powder.

    • Heat approximately 30 mL of sterile water to 60-70°C. Add the MC powder while stirring to create a uniform dispersion.

    • Remove from heat and add 69 mL of cold sterile water. Add 1 mL of Tween® 80.

    • Continue to stir in a cold water bath until the solution is clear and uniform. Store at 2-8°C.

  • Weigh the API: Accurately weigh the required amount of 3-(3-Ethoxyphenoxy)pyrrolidine for the final desired volume and concentration (e.g., 100 mg for 100 mL at 1 mg/mL).

  • Create a Paste: Place the weighed API into a mortar. Add a small volume of the prepared vehicle (approx. 1-2 mL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the API particles.

  • Dilute the Suspension: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition.

  • Final Mixing: Transfer the mixture to a suitable container, add a magnetic stir bar, and stir for at least 30 minutes to ensure homogeneity. The final product should be a uniform, milky suspension.

Protocol 3: Preparation of a Co-solvent Solution (e.g., 2 mg/mL in 20% PEG400 / 80% Saline)

This type of formulation is often used for intravenous (IV) or intraperitoneal (IP) administration when aqueous solubility is insufficient.

Materials:

  • 3-(3-Ethoxyphenoxy)pyrrolidine

  • Polyethylene Glycol 400 (PEG400), injectable grade

  • 0.9% Sodium Chloride (Saline), injectable grade

  • Sterile glass vials

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Procedure:

  • Weigh the API: Accurately weigh the required amount of 3-(3-Ethoxyphenoxy)pyrrolidine and place it in a sterile vial.

  • Add Co-solvent: Add the required volume of PEG400 to the vial (e.g., for a final volume of 10 mL, add 2 mL of PEG400).

  • Dissolve the API: Vortex and/or sonicate the mixture until the API is completely dissolved in the PEG400. Gentle warming may be used if necessary, but compound stability must be confirmed.

  • Add Aqueous Component: Add the required volume of 0.9% saline to reach the final volume (e.g., 8 mL).

  • Final Mixing: Mix thoroughly by vortexing or inversion until a clear, homogenous solution is obtained.

Causality Note: The API is first dissolved in the organic co-solvent in which it has higher solubility. The aqueous component is added last to maintain the compound in solution. Reversing this order would likely result in the API failing to dissolve.[5]

Section 4: Quality Control of the Final Formulation

Quality control (QC) is a non-negotiable step to ensure the formulation is accurate and safe for administration.[11][12]

Key QC Tests:

  • Visual Inspection: Check for clarity (solutions) or uniformity (suspensions). Note any color changes or visible precipitation/agglomeration.

  • pH Measurement: Ensure the pH is within a physiologically tolerable range (typically pH 4-9 for parenteral routes).

  • Dose Uniformity (for suspensions): Before and after a period of standing, take samples from the top and bottom of the suspension and analyze the concentration by HPLC. The results should be within ±10% of the target concentration.

  • Dose Concentration Verification: Analyze the concentration of the final formulation via a validated analytical method (e.g., HPLC) to confirm it is within an acceptable range (e.g., 90-110%) of the target concentration.[13]

G cluster_prep Preparation cluster_qc Quality Control Workflow cluster_end Disposition prep Prepare Formulation (Solution or Suspension) visual Visual Inspection (Clarity/Uniformity) prep->visual ph_check pH Measurement visual->ph_check concentration Concentration Verification (HPLC) ph_check->concentration homogeneity Homogeneity Test (Suspensions Only) concentration->homogeneity pass_fail Does Formulation Meet All Specs? homogeneity->pass_fail release Release for In Vivo Dosing pass_fail->release Yes reject Reject & Reformulate pass_fail->reject No

References

  • Kansara, V., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(5), 1547-1562. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. [Link]

  • Shah, V. P. (2013). Excipient Selection In Parenteral Formulation Development. Pharmatutor. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]

  • Gala, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-26. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. University of Maryland & University of Michigan. [Link]

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(1), 1. [Link]

  • Research Animal Training. (2020). Intravenous Injection in the Mouse. norecopa.no. [Link]

  • On-Meds. (2024). Quality Control In Preclinical Research: Ensuring Reliable Data For Drug Development. On-Meds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(3-Ethoxyphenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during experimentation. Our approach is rooted in foundational chemical principles and field-proven formulation strategies, providing you with the rationale behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of 3-(3-Ethoxyphenoxy)pyrrolidine?

While specific experimental solubility data for 3-(3-Ethoxyphenoxy)pyrrolidine is not extensively published, we can predict its behavior by analyzing its chemical structure. The molecule consists of two key moieties:

  • A Pyrrolidine Ring: The parent pyrrolidine is a cyclic secondary amine that is miscible with water and soluble in most organic solvents.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a weak base.

  • An Ethoxyphenoxy Group: This is a significantly non-polar, lipophilic (fat-loving) part of the molecule. The phenyl ring and the ethyl group contribute to its low affinity for aqueous media.

Q2: I dissolved my compound in an organic solvent, but it crashed out when I diluted it into my aqueous buffer. What happened?

This is a common phenomenon called "precipitation" or "crashing out." It occurs when the concentration of the organic solvent (in which your compound is soluble) is drastically lowered by dilution into an aqueous buffer. The aqueous buffer becomes the primary solvent, and if the compound's solubility limit in that final mixture is exceeded, it will come out of solution. For many new chemical entities, poor aqueous solubility is a primary challenge in drug development.[4]

Immediate Troubleshooting:

  • Lower the Stock Concentration: Try preparing a less concentrated stock solution.

  • Modify the Dilution: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution slowly while vortexing.

  • Increase Final Solvent Concentration: Check if your experiment can tolerate a higher final concentration of the organic co-solvent (e.g., increasing DMSO from 0.1% to 0.5% or 1%).

Q3: What is the very first thing I should try to get 3-(3-Ethoxyphenoxy)pyrrolidine into an aqueous solution for a quick screening experiment?

For initial experiments, the most straightforward approach is pH adjustment . Since the pyrrolidine nitrogen is basic, lowering the pH of your aqueous buffer will protonate it, forming a positively charged salt. This salt form will have a much higher affinity for polar water molecules, significantly increasing solubility.

Quick Start:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Use a slightly acidic buffer for your dilution (e.g., pH 5.0-6.5).

  • Dilute your DMSO stock into the acidic buffer to your desired final concentration, ensuring the final DMSO concentration is compatible with your assay (typically ≤0.5%).

In-Depth Troubleshooting Guide

This section provides systematic workflows and detailed protocols to methodically address solubility issues.

Systematic Solubilization Workflow

Before starting, it's crucial to have a logical plan. The following workflow outlines a decision-making process for achieving the desired concentration of 3-(3-Ethoxyphenoxy)pyrrolidine in your experimental medium.

G cluster_0 cluster_1 Phase 1: Stock Solution Preparation cluster_2 Phase 2: Aqueous Formulation cluster_3 Phase 3: Troubleshooting start Start: Need to Solubilize 3-(3-Ethoxyphenoxy)pyrrolidine stock_prep Prepare 10-50 mM Stock in an Organic Solvent (See Protocol 1) start->stock_prep stock_sol Is the compound fully dissolved? stock_prep->stock_sol try_another Try alternative solvent (e.g., Ethanol, DMF). Consider gentle warming. stock_sol->try_another No aqueous_dil Dilute stock into Aqueous Buffer stock_sol->aqueous_dil Yes try_another->stock_prep precip Does it precipitate? aqueous_dil->precip success Success! Proceed with Experiment. precip->success No ph_adjust Attempt pH Adjustment (See Protocol 2) precip->ph_adjust Yes ph_ok Soluble? ph_adjust->ph_ok cosolvent Use Co-solvents (See Protocol 3) cosolvent_ok Soluble? cosolvent->cosolvent_ok advanced Advanced Methods: Surfactants / Cyclodextrins (See Protocol 4) ph_ok->success Yes ph_ok->cosolvent No cosolvent_ok->success Yes cosolvent_ok->advanced No

Sources

Technical Support Center: Stability & Handling of 3-(3-Ethoxyphenoxy)pyrrolidine

[1]

Introduction

You are accessing the technical guide for 3-(3-Ethoxyphenoxy)pyrrolidine . This molecule belongs to a class of aryl ether functionalized pyrrolidines , commonly used as building blocks in medicinal chemistry (e.g., for CNS-active targets similar to atomoxetine derivatives).[1]

Its stability profile is dominated by two competing functional groups:

  • The Secondary Amine (Pyrrolidine): Highly reactive, basic (pKa ~9.5–10.5), and prone to oxidation and carbamate formation.

  • The Aryl Ether Linkage: Chemically robust but contributes significant lipophilicity, complicating aqueous solubility.[1]

This guide moves beyond standard SDS data to address the practical behavior of this molecule in research workflows.

Part 1: Critical Solution Chemistry

The "Chameleon" Nature: Salt vs. Free Base

The single most common user error with this compound is mishandling its pH-dependent solubility.[1]

  • The HCl Salt Form:

    • State: Cationic (Protonated Nitrogen).[1]

    • Solubility: High in water, DMSO, Methanol.

    • Stability: High.[1][2] The protonated amine is resistant to oxidation and CO₂ absorption.

  • The Free Base Form:

    • State: Neutral.

    • Solubility: Insoluble in water ; Soluble in DCM, Ethyl Acetate.

    • Stability: Low. The lone pair on the nitrogen is exposed, leading to rapid reaction with atmospheric CO₂ and oxidants.

The "Ghost Peak" Phenomenon (CO₂ Artifacts)

Secondary amines like 3-(3-Ethoxyphenoxy)pyrrolidine are efficient CO₂ scrubbers.[1] If a solution of the free base is left uncapped, it absorbs atmospheric CO₂ to form a carbamate salt .

Symptoms in LCMS:

  • Appearance of a "ghost" peak with mass [M+44] (Carbamic acid).[1]

  • The peak often disappears if the sample is acidified (reverting to the parent amine).

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the primary stability risks when the molecule is in solution.

StabilityPathwaysFreeBaseFree Base(Reactive Form)SaltHCl Salt(Stable Form)FreeBase->Salt+ Acid (pH < 7)CarbamateCarbamate(+44 Da Artifact)FreeBase->Carbamate+ CO2 (Air)NOxideN-Oxide(Irreversible)FreeBase->NOxide+ O2 / PeroxidesPrecipitatePrecipitation(In Aqueous Buffer)FreeBase->PrecipitateDilution in WaterSalt->FreeBase+ Base (pH > 9)Carbamate->FreeBase+ Acid/Heat

Figure 1: Stability landscape of secondary amines.[1] Note that the Carbamate pathway is reversible, while N-oxidation is permanent.

Part 3: Troubleshooting Guide (Q&A)

Q1: My aqueous stock solution turned cloudy upon dilution. Why?

Diagnosis: You likely triggered a "pH Crash."[1] Mechanism: The compound is lipophilic (due to the ethoxyphenoxy group). If you dissolve the HCl salt in DMSO and dilute it into a buffer with pH > 7.4 (e.g., PBS), the buffering capacity may deprotonate the amine. The resulting neutral free base is hydrophobic and precipitates immediately. Corrective Protocol:

  • Check Buffer pH: Ensure your assay buffer pH is ≤ 7.4.[1]

  • Solubility Bridge: Pre-dilute the DMSO stock with 50% Water/50% Acetonitrile before adding to the final buffer to prevent "shock" precipitation.[1]

Q2: I see a new impurity peak (+16 Da) developing over time.

Diagnosis: N-Oxidation. Mechanism: The secondary amine nitrogen has been oxidized by dissolved oxygen or peroxides present in aged solvents (especially ethers like THF or Dioxane).[1] Corrective Protocol:

  • Solvent Choice: Use fresh anhydrous DMSO or Methanol.[1] Avoid THF.

  • Degassing: Sparge solvents with Nitrogen or Argon for 10 minutes before preparing stocks.

  • Storage: Store at -20°C. Lowering temperature kinetically inhibits oxidation.[1]

Q3: How do I distinguish between real degradation and the "CO₂ Artifact"?

Test: Acidify your LCMS sample vial with 0.1% Formic Acid and re-inject.

  • Result A: Peak disappears

    
     It was a Carbamate (Reversible artifact).
    
  • Result B: Peak remains

    
     It is a degradation product (likely N-oxide or amide).[1]
    

Part 4: Validated Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)
ParameterSpecificationRationale
Solvent DMSO (Anhydrous) Prevents hydrolysis; high solubility for lipophilic ethers.[1]
Concentration ≤ 10 mM Avoids aggregation/precipitation upon freeze-thaw.[1]
Atmosphere Argon/Nitrogen Displaces O₂ to prevent N-oxide formation.[1]
Container Amber Glass Vial Protects the aryl ether from slow photo-degradation.[1]
Additives None (for DMSO) If using water/methanol, add 1 eq.[1] HCl to lock in salt form.
Protocol B: Recovery of Precipitated Compound

If your compound has crashed out of solution:

  • Do NOT heat above 40°C (accelerates oxidation).[1]

  • Add Acid: Add 1-2 equivalents of 1N HCl or Acetic Acid.

  • Sonicate: Vortex/sonicate for 5 minutes. The reformation of the cationic salt should redissolve the solid.

References

  • PubChem. Compound Summary: Pyrrolidine Derivatives & Stability.[1] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Cleavage of Ethers with Acid (Stability of Aryl Ethers). Available at: [Link]

  • Fernandes, D., et al. (2012). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy.[3] J. Chem. Thermodyn. Available at: [Link]

Technical Support Center: Chiral Separation of 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Query: Optimization of enantiomeric resolution for 3-(3-Ethoxyphenoxy)pyrrolidine. Molecule Class: 3-Aryloxypyrrolidine (Secondary Amine). Critical Challenge: The secondary amine moiety at the pyrrolidine nitrogen (


) interacts strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing. The ethoxy group on the phenyl ring adds lipophilicity, affecting solubility in standard alkane mobile phases.

Recommended Strategy: We recommend a Direct Chiral Separation approach using Immobilized Polysaccharide CSPs. This offers superior robustness over coated phases by allowing the use of "forbidden" solvents (e.g., DCM, THF) for solubility and stronger basic additives to suppress silanol activity.

Method Development Protocol (Standard Operating Procedure)

Do not rely on a single column. Follow this self-validating screening workflow to ensure method robustness.

Phase A: Column Selection

For 3-substituted pyrrolidines, the chiral recognition mechanism relies on the inclusion of the aryl group into the chiral cavity and hydrogen bonding with the carbamate residues of the selector.

PriorityColumn SelectorTrade Name (Daicel)Rationale
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IA / AD The "Gold Standard" for aryl-amines. The helical amylose structure often provides the best "fit" for the meta-substituted phenoxy group.
2 (Secondary) Amylose tris(3-chloro-5-methylphenylcarbamate)CHIRALPAK® IG The chloro-substituent alters the electronic environment, often resolving peaks that co-elute on IA/AD.
3 (Tertiary) Cellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK® IC Complementary selectivity to amylose; useful if the elution order needs to be reversed.
Phase B: Mobile Phase Screening (Normal Phase)

Note: Immobilized columns (IA, IG, IC) are preferred to allow wider solvent compatibility.

Base Mobile Phase: n-Hexane / Ethanol (80:20 v/v) Mandatory Additive: 0.1% Diethylamine (DEA) or Ethanolamine. Why? The additive competes for silanol sites, sharpening the amine peak.

Step-by-Step Protocol:

  • Equilibration: Flush column with 20 column volumes (CV) of Hexane/EtOH/DEA (90:10:0.1) at 1.0 mL/min.[1]

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol. Do not use DMSO if possible, as it disrupts the chiral cavity.

  • Injection: Inject 5 µL.

  • Evaluation: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
Phase C: Optimization Logic

If


 (Baseline separation not achieved):
  • Option 1 (Solvent Switch): Change Ethanol to 2-Propanol (IPA). IPA is a bulkier hydrogen bond donor/acceptor and often enhances selectivity by slowing down mass transfer in the chiral groove.

  • Option 2 (Temperature): Lower temperature to 15°C. Enantioseparation is enthalpy-driven; lower temperatures generally increase resolution (at the cost of peak width).

Visualization: Screening Workflow

The following diagram illustrates the logical decision tree for screening 3-(3-Ethoxyphenoxy)pyrrolidine.

ChiralScreening Start Start: Racemic 3-(3-Ethoxyphenoxy)pyrrolidine ScreenIA Screen 1: CHIRALPAK IA (Hex/EtOH/DEA 80:20:0.1) Start->ScreenIA CheckRs Check Resolution (Rs) ScreenIA->CheckRs Success Success: Rs > 1.5 Proceed to Validation CheckRs->Success Yes SwitchSolvent Switch Modifier: Hex/IPA/DEA CheckRs->SwitchSolvent No (Partial Sep) CheckRs2 Check Rs SwitchSolvent->CheckRs2 CheckRs2->Success Yes ScreenIG Screen 2: CHIRALPAK IG (Electronic Selectivity) CheckRs2->ScreenIG No CheckRs3 Check Rs ScreenIG->CheckRs3 CheckRs3->Success Yes ReversePhase Switch Mode: Reverse Phase (H2O/ACN/NH4HCO3) CheckRs3->ReversePhase No (Co-elution)

Caption: Logical workflow for selecting the optimal column and mobile phase for pyrrolidine derivatives.

Troubleshooting Guide (FAQs)

Issue 1: Severe Peak Tailing ( )

User Question: "My peaks are extremely broad and tailing, even on the IA column. Is the column dead?"

Root Cause: This is the classic "Secondary Amine Effect." The pyrrolidine nitrogen is interacting with the silica support matrix rather than the chiral selector. Solution:

  • Increase Additive: Increase DEA concentration from 0.1% to 0.2% or 0.3%.

  • Switch Additive: Change DEA to Ethylenediamine (EDA) . EDA is a stronger base and bidentate, often more effective at masking silanols for stubborn amines.

  • Verify History: If the column was previously used with acidic mobile phases (TFA), the basic sites may be activated. Flush with 100% Ethanol + 0.5% DEA for 2 hours to regenerate.

Issue 2: Poor Solubility / Pressure Spikes

User Question: "The 3-ethoxyphenoxy group makes the sample oily and hard to dissolve in Hexane. When I inject a concentrated sample, the pressure spikes."

Root Cause: Sample precipitation at the column head. Solution:

  • Immobilized Advantage: Use CHIRALPAK IA or IG . These columns allow the use of Dichloromethane (DCM) or Ethyl Acetate.

  • Recipe: Dissolve sample in 100% DCM.

  • Mobile Phase Adjustment: Add 5-10% DCM to the mobile phase (e.g., Hexane/DCM/EtOH/DEA). This keeps the sample in solution throughout the run without destroying the column (only possible on Immobilized phases).

Issue 3: Loss of Resolution Over Time

User Question: "I had baseline separation yesterday, but today the peaks are merging."

Root Cause: Buildup of strongly retained impurities (likely phenol precursors from synthesis) or additive evaporation. Solution:

  • Refresh Eluent: DEA is volatile. Prepare fresh mobile phase daily.

  • Wash: Flush with 100% Ethanol (or MeOH if using immobilized) to strip lipophilic contaminants.

Mechanism of Separation (Scientific Grounding)

Understanding why the separation works aids in troubleshooting.

  • H-Bonding: The carbonyl and NH groups on the carbamate selector (Amylose tris-3,5-dimethylphenylcarbamate) form hydrogen bonds with the ether oxygen and the amine proton of the analyte.

  • Pi-Pi Interactions: The 3,5-dimethylphenyl group of the selector interacts with the 3-ethoxyphenoxy ring of the analyte.

  • Inclusion Complex: The "groove" of the amylose helix accommodates the ethoxy tail. The meta (3-ethoxy) position creates a specific steric bulk that fits differently for the R and S enantiomers, driving the separation.

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting NoRes No Resolution Problem->NoRes Sol_Tailing Add 0.1% DEA or Switch to EDA Tailing->Sol_Tailing Sol_Fronting Sample Overload Dilute Sample Fronting->Sol_Fronting Sol_NoRes Change Selector (IA->IG) or Lower Temp NoRes->Sol_NoRes

Caption: Diagnostic flow for common chromatographic anomalies in amine separations.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2026).[2][3] [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. (Accessed 2026).[2][3] [Link]

  • Organic Chemistry Portal. Synthesis and Properties of Pyrrolidines. (General reference for pyrrolidine chemistry). [Link]

  • National Institutes of Health (PMC). HPLC separation of enantiomers using chiral stationary phases. (General principles of polysaccharide CSPs). [Link]

Sources

Technical Support Center: Optimization of 3-(3-Ethoxyphenoxy)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions & Yield Optimization Product Category: Heterocyclic Building Blocks / Aryl Ethers Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 3-(3-Ethoxyphenoxy)pyrrolidine involves the formation of a C–O bond between a secondary alcohol (on the pyrrolidine ring) and an electron-rich phenol. This transformation is chemically deceptive; while it appears to be a simple ether formation, the secondary carbon at the 3-position of the pyrrolidine ring is sterically hindered and prone to elimination.

This guide addresses the two primary synthetic pathways: the Mitsunobu Reaction (preferred for medicinal chemistry/small scale) and the Williamson Ether Synthesis (alternative for scale-up), with a specific focus on suppressing the dominant side reactions: elimination to 3-pyrroline and N-alkylation .

Module 1: The Mitsunobu Approach (Preferred Route)

Context: The Mitsunobu reaction is the "Gold Standard" for this synthesis because it operates under neutral conditions and provides stereochemical control (inversion).

Standard Protocol (Self-Validating)
  • Substrates: N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-Ethoxyphenol (1.1 eq), PPh₃ (1.2 eq).

  • Reagent: DIAD (Diisopropyl azodicarboxylate) (1.2 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Temperature: 0 °C to RT.

Troubleshooting & FAQs

Q1: My product is contaminated with a white solid that is difficult to remove. What is it?

  • Diagnosis: This is Triphenylphosphine oxide (Ph₃PO).

  • Solution:

    • Precipitation: Triturate the crude residue with cold diethyl ether or hexane/ether (1:1). Ph₃PO often precipitates out.

    • Chromatography: Use a gradient of Hexanes:EtOAc. The product usually elutes before Ph₃PO.

    • Alternative: Use Polymer-supported PPh₃ (PS-PPh₃) for filtration-based removal, though kinetics will be slower.

Q2: I observe low conversion and a new spot on TLC that isn't the product.

  • Diagnosis: You likely formed the hydrazine byproduct (DIAD-H₂) without engaging the alcohol, or the phenol alkylated the hydrazine.

  • Root Cause: Adding DIAD too quickly or without cooling allows the betaine intermediate to decompose or react with the phenol directly before activating the alcohol.

  • Corrective Action: Premix PPh₃ and the substrate (alcohol) first. Add the phenol.[1][2] Then, add DIAD dropwise at 0 °C. This ensures the PPh₃-DIAD adduct forms and immediately activates the alcohol.

Q3: What about stereochemistry?

  • Fact: The Mitsunobu reaction proceeds with complete inversion (Walden inversion).

  • Implication: If you require (S)-3-(3-ethoxyphenoxy)pyrrolidine, you must start with (R)-N-Boc-3-hydroxypyrrolidine.

Module 2: The Williamson Ether Approach (Scale-Up)

Context: This route avoids expensive azo reagents but introduces a high risk of elimination. It involves converting the alcohol to a leaving group (Mesylate/Tosylate) and displacing it with the phenoxide.

Critical Side Reaction: Elimination

When treating N-Boc-3-mesyloxypyrrolidine with a base (like NaH or KOtBu) and phenol, the base often acts as a Brønsted base rather than a nucleophile, removing the β-proton to form N-Boc-3-pyrroline (elimination product).

Optimization Protocol
VariableStandard (High Risk)Optimized (Low Risk)
Leaving Group Tosylate (Ts)Mesylate (Ms) (Faster substitution)
Base NaH / KOtBuCs₂CO₃ or K₂CO₃ (Weaker, less basic)
Solvent THFDMF or Acetonitrile (Polar aprotic favors S_N2)
Temperature Reflux60–80 °C (Control heating)
Troubleshooting & FAQs

Q1: NMR shows two vinylic protons at 5.7–6.0 ppm.

  • Diagnosis: Elimination has occurred.[3][4] You have made the 3-pyrroline side product.[5]

  • Fix: Switch to Phase Transfer Catalysis (PTC) . Use Toluene/Water with KOH and tetrabutylammonium bromide (TBAB). The "naked" phenoxide anion in the organic phase is more nucleophilic and less basic, favoring substitution over elimination.

Q2: Can I do this without protecting the nitrogen?

  • Answer: Absolutely Not.

  • Reason: Phenols are alkylating agents. If the pyrrolidine nitrogen is free (secondary amine), it is more nucleophilic than the phenoxide oxygen under many conditions. You will get a mixture of O-alkylation and N-alkylation. Always use N-Boc or N-Cbz.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways and critical control points for minimizing side reactions.

ReactionPathways cluster_Mitsunobu Route A: Mitsunobu (Preferred) cluster_Williamson Route B: Williamson (Scale-Up) Start N-Boc-3-Hydroxypyrrolidine + 3-Ethoxyphenol Mitsunobu_Reagents PPh3 / DIAD 0°C -> RT Start->Mitsunobu_Reagents Mesylation 1. MsCl, Et3N 2. Phenol, Base Start->Mesylation Betaine Oxyphosphonium Intermediate Mitsunobu_Reagents->Betaine Product_Inv PRODUCT (Inverted Configuration) Betaine->Product_Inv S_N2 Attack Side_Hydrazine Side Product: DIAD-H2 / Ph3PO Betaine->Side_Hydrazine Hydrolysis/Stalling Intermediate_Ms N-Boc-3-Mesyloxypyrrolidine Mesylation->Intermediate_Ms Elimination SIDE REACTION: E2 Elimination Intermediate_Ms->Elimination Strong Base (NaH) Product_Ret PRODUCT (Inverted Configuration) Intermediate_Ms->Product_Ret Weak Base (Cs2CO3) Side_Pyrroline N-Boc-3-Pyrroline (Dead End) Elimination->Side_Pyrroline

Caption: Divergent synthesis pathways showing the critical branching between productive substitution (Green) and destructive elimination (Red).

Module 3: Deprotection & Isolation

Once the ether linkage is formed, the final step is removing the protecting group (Boc).

  • Reagent: TFA/DCM (1:4) or HCl/Dioxane (4M).

  • Caution: The ethoxy ether is generally stable to acid, but prolonged exposure to strong Lewis acids (like BBr₃) will cleave the ethyl ether. Stick to Brønsted acids (TFA/HCl).

  • Isolation: The product will be a salt (TFA or HCl salt). To obtain the free base, neutralize with saturated NaHCO₃ and extract into DCM. Do not use NaOH if you plan to store it for long periods, as free secondary amines can absorb CO₂ from the air to form carbamates.

Summary Checklist

  • Protect the Nitrogen: Ensure starting material is N-Boc protected.

  • Route Selection: Use Mitsunobu for <10g scale; optimize Williamson for >10g scale.

  • Mitsunobu Order: Alcohol + PPh3 -> Add Phenol -> Add DIAD slow and cold.

  • Williamson Base: Avoid NaH; use Cs₂CO₃ or Phase Transfer conditions to stop elimination.

References

  • Mitsunobu Reaction Mechanism & Review

    • Kumara Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications."[6] Chemical Reviews, 2009.[6]

  • Williamson Ether Synthesis & Elimination Side Reactions

    • Master Organic Chemistry.
  • Palladium-Catalyzed O-Arylation (Alternative Route)

    • Maimone, T. J., & Buchwald, S. L.[4] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate." Journal of the American Chemical Society, 2010.[4]

  • Synthesis of 3-Substituted Pyrrolidines

    • Organic Chemistry Portal.[7] "Synthesis of Pyrrolidines."

Sources

Technical Support Center: Troubleshooting "3-(3-Ethoxyphenoxy)pyrrolidine" In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-(3-Ethoxyphenoxy)pyrrolidine." This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to in vitro assay variability when working with this compound. As the pyrrolidine motif is a prevalent scaffold in drug discovery, understanding the nuances of its behavior in experimental systems is critical for generating robust and reproducible data.[1][2]

This document provides a structured approach to troubleshooting, moving from general compound handling to specific experimental pitfalls. Our goal is to empower you with the scientific rationale behind each step, enabling you to build self-validating and reliable assays.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and general characteristics of "3-(3-Ethoxyphenoxy)pyrrolidine" and related small molecules.

Q1: What are the expected biological activities and handling considerations for a compound like "3-(3-Ethoxyphenoxy)pyrrolidine"?

A1: While specific data for "3-(3-Ethoxyphenoxy)pyrrolidine" is not extensively published, the pyrrolidine scaffold is a versatile structural motif found in numerous pharmacologically active agents.[2] Derivatives of this class have shown a wide range of activities, including anticancer, anti-inflammatory, and as antagonists for receptors like CXCR4.[3][4][5][6] Therefore, it is plausible that this compound is being investigated for similar therapeutic areas.

Handling & Storage:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic small molecules.

  • Stock Solution Stability: Prepare concentrated stock solutions (e.g., 10-20 mM) in high-quality, anhydrous DMSO to minimize degradation.[7] While many compounds are stable in DMSO for extended periods, especially when stored at -20°C or -80°C, water absorption can promote hydrolysis or degradation.[8] Studies have shown that even at room temperature, the probability of compound integrity decreases over time.[9]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting the stock solution into single-use volumes. Although many compounds are stable for several cycles, it is a best practice to limit them.[8]

Q2: How should I prepare working solutions for my assay?

A2: The preparation of dilution series is a critical step where errors can be introduced. A serial dilution approach is standard. It is crucial to ensure the compound does not precipitate upon dilution into aqueous assay buffers. The final DMSO concentration in the assay should be kept constant across all wells (including controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.

Table 1: Example Protocol for Compound Serial Dilution
StepActionRationale
1 Thaw a single-use aliquot of your 10 mM stock solution in DMSO.Avoids repeated freezing and thawing of the main stock.[8]
2 Create an intermediate dilution plate in 100% DMSO.Performing serial dilutions in DMSO before adding to aqueous media prevents compound precipitation.
3 Serially dilute the compound across a 96-well plate using a multichannel pipette.Ensures consistency in dilution factor. Change tips for each dilution step to avoid carryover.
4 Transfer a small, fixed volume from the DMSO dilution plate to the final assay plate containing media/buffer.This creates the final working concentrations and ensures a consistent final DMSO percentage.
5 Mix the final assay plate thoroughly but gently (e.g., on an orbital shaker).Ensures homogenous distribution of the compound in the well without disturbing adherent cells.
Q3: Are there any known liabilities associated with the pyrrolidine scaffold that I should be aware of?

A3: Yes, while the pyrrolidine ring is a valuable pharmacological scaffold, it is not without potential liabilities. One consideration is its potential for metabolic bioactivation into reactive iminium ions, which could lead to genotoxicity.[10] While this is not a universal issue for all pyrrolidine-containing compounds, it is a factor to consider, especially in long-term cell-based assays or when unexpected cytotoxicity is observed.[10]

In-Depth Troubleshooting Guide

This guide is structured to address specific, common problems encountered during in vitro assays.

Problem Area 1: Inconsistent Potency (IC50/EC50 Variability)
Q: My calculated IC50 value for "3-(3-Ethoxyphenoxy)pyrrolidine" varies significantly between experiments. What are the primary sources of this variability?

A: Fluctuations in potency measurements are one of the most common challenges in drug discovery assays. The root cause can typically be traced to one of three areas: the biological system, the experimental reagents, or the assay protocol itself.

Below is a systematic guide to deconstruct this problem.

G cluster_sources Primary Sources of Variability cluster_bio cluster_reagent cluster_protocol Bio Biological System CellPassage Cell Passage Number Bio->CellPassage CellHealth Cell Health & Density Bio->CellHealth Serum Serum Lot Variability Bio->Serum Auth Cell Line Authentication Bio->Auth Reagent Reagents & Compound Compound Compound Integrity Reagent->Compound ReagentQuality Reagent Lot/Quality Reagent->ReagentQuality Protocol Protocol & Environment EdgeEffect Edge Effects Protocol->EdgeEffect Incubation Incubation Conditions Protocol->Incubation Pipetting Pipetting Inaccuracy Protocol->Pipetting G start Start Assay Workflow step1 Cell Seeding start->step1 end Read Plate & Analyze crit1 Uniform Cell Distribution? step1->crit1 step2 Compound Addition crit2 Accurate Pipetting? step2->crit2 step3 Incubation crit3 Consistent Environment? step3->crit3 step4 Reagent Addition crit4 Thorough Mixing? step4->crit4 crit1->step2 crit2->step3 crit3->step4 crit4->end

Caption: Assay workflow with critical points for replicate variability.

Detailed Experimental Protocol: Cell Seeding for Reproducibility

This protocol provides a step-by-step method designed to minimize variability during the critical cell seeding stage.

  • Cell Preparation:

    • Culture cells to ~80% confluency. Do not use cells that have just reached confluency or have been overgrown.

    • Wash the cell monolayer once with sterile PBS.

    • Add trypsin and incubate just long enough to detach cells. Neutralize with media containing serum.

    • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed media.

  • Cell Counting and Dilution:

    • Take an aliquot of the cell suspension and count the cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

    • Calculate the required volume of cell suspension to achieve the target cell density in your final plate volume. Dilute the cells to this final concentration in a sterile reservoir.

    • Crucially, ensure the cell suspension is kept homogenous. Gently swirl or pipette the suspension before and during seeding to prevent cells from settling.

  • Plate Seeding:

    • Use a multichannel pipette to seed the cells into the microplate.

    • To avoid uneven settling, gently rock the plate in a cross pattern (forward-backward, then left-right) before placing it in the incubator. Do not swirl the plate, as this can cause cells to accumulate in the center of the wells.

    • For some cell lines, letting the plate sit at room temperature for 20-30 minutes before transferring to the incubator can promote a more even cell distribution. [11]

  • Incubation:

    • Place the plate in a calibrated 37°C, 5% CO2 incubator. Ensure the incubator has a water pan to maintain humidity.

    • Do not stack plates. Allow for even heat distribution.

By meticulously controlling these steps, you can significantly reduce the variability that originates from inconsistent cell numbers and distribution across the assay plate.

References

  • Li Petri, G., Contino, A., & Butera, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

  • Karataş, M. O., & Er, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Karataş, M. O., & Er, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]

  • Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central (PMC). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. NIH. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Cheng, L., et al. (2006). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Ghadrdan, M., et al. (2023). Development of Low-Serum Culture Media for the in Vitro Cultivation of Theileria annulata S15 Cell Line. PubMed Central (PMC). [Link]

  • Wako Automation. (2023). The edge effect in microplate assays. Wako Automation. [Link]

  • Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC. [Link]

  • Kozikowski, B. A., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Procell. (2024). How to Manage Serum Batch Variability in Cell Culture. Procell. [Link]

  • Universal Biologicals. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Universal Biologicals. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]

  • ResearchGate. (2018). Decreasing variability in your cell culture. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. BPS Bioscience. [Link]

  • Biomedix. (n.d.). Understanding The Role Of Reagent Quality In Test Accuracy. Biomedix. [Link]

  • PAASP Network. (2019). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? PAASP Network. [Link]

  • ACS Publications. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ACS Publications. [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

  • ResearchGate. (2010). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. ResearchGate. [Link]

  • In Vitro Technologies. (2017). The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. In Vitro Technologies. [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. WOAH. [Link]

  • World Federation of Hemophilia. (n.d.). PART 15 Troubleshooting Issues with Coagulation laboratory tests. WFH. [Link]

  • Yan, B. (2005). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • PubMed Central (PMC). (n.d.). Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making. PubMed Central (PMC). [Link]

  • Agilent. (n.d.). Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. Agilent. [Link]

  • Taylor & Francis Online. (2018). Decreasing variability in your cell culture. Taylor & Francis Online. [Link]

  • Biocompare. (2021). The Importance of Cell-Line Authentication. Biocompare. [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. A4cell. [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Ziath. [Link]

  • BioTechniques. (2019). Best practice in bioassay development. BioTechniques. [Link]

Sources

Technical Support Center: Metabolic Stability and Degradation of 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the metabolic fate of 3-(3-Ethoxyphenoxy)pyrrolidine. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental workflows. Our goal is to equip you with the foundational knowledge and practical protocols necessary to design, execute, and interpret metabolic stability and degradation studies for this compound.

Drug metabolism is a critical component in the drug design process, influencing the pharmacokinetic, pharmacodynamic, and safety profiles of a candidate molecule.[1] A thorough understanding of a compound's metabolic pathways is essential for optimizing properties like bioavailability and half-life, and for identifying potentially active or toxic metabolites.[2] This guide is structured to walk you through the key considerations for 3-(3-Ethoxyphenoxy)pyrrolidine, from initial stability screening to the elucidation of its primary degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic pathways for 3-(3-Ethoxyphenoxy)pyrrolidine based on its structure?

A1: Based on the chemical structure of 3-(3-Ethoxyphenoxy)pyrrolidine, which features an ethoxyaryl group and a pyrrolidine ring, the primary metabolic transformations are predicted to occur via Phase I oxidation followed by Phase II conjugation.

  • Phase I Metabolism (Functionalization): The Cytochrome P450 (CYP) superfamily of enzymes is the major catalyst for Phase I reactions.[3][4] For this molecule, the most likely initial metabolic "soft spots" are:

    • O-dealkylation: The ethoxy group is susceptible to enzymatic cleavage, leading to the formation of a phenolic metabolite, 3-(3-hydroxyphenoxy)pyrrolidine, and acetaldehyde. This is a very common pathway for ethoxyaryl compounds.[5]

    • Aromatic Hydroxylation: A hydroxyl group (-OH) could be added to the phenyl ring, likely at a position ortho or para to the existing substituents.

    • Pyrrolidine Ring Oxidation: The pyrrolidine ring can undergo oxidation at various positions, potentially leading to N-dealkylation (if substituted), hydroxylation, or ring-opening.

  • Phase II Metabolism (Conjugation): Following the formation of a hydroxyl group in Phase I, the resulting phenolic or alcoholic metabolite is a prime substrate for conjugation enzymes.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are highly active in conjugating phenolic compounds.[6][7] The hydroxylated metabolite will likely be conjugated with glucuronic acid to form a more water-soluble glucuronide, which can be readily excreted.[6]

    • Sulfation: Sulfotransferases (SULTs) can also conjugate phenolic metabolites, though glucuronidation is often the more dominant pathway for phenols.[7]

Q2: I'm setting up an in vitro metabolic stability assay. Which test system should I use?

A2: The choice of test system depends on the specific question you are asking.

  • Liver Microsomes: This is the most common and cost-effective starting point. Liver microsomes are subcellular fractions rich in Phase I enzymes, particularly CYPs, and some UGTs.[8] They are ideal for assessing intrinsic clearance mediated primarily by oxidative metabolism.[9] Assays are typically initiated by adding the cofactor NADPH.[8][10]

  • Hepatocytes: As intact cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors.[11][12] They provide a more complete picture of overall hepatic metabolism, including conjugation pathways that might be less active in microsomes. Use hepatocytes if you suspect conjugation is a major clearance pathway or if you want to assess the interplay between Phase I and Phase II metabolism.

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. It can be a good choice for screening a broad range of metabolic activities.

For initial screening of 3-(3-Ethoxyphenoxy)pyrrolidine, human liver microsomes are recommended to quickly determine its susceptibility to CYP-mediated oxidation. If the compound proves to be highly stable in microsomes, or if you want to proactively investigate conjugation, follow-up studies in cryopreserved human hepatocytes are advised.

Q3: My compound shows very rapid degradation in my liver microsome assay. What are the likely causes and what should I do next?

A3: Rapid degradation (a short half-life) in a microsomal stability assay is a strong indicator of high intrinsic clearance, likely due to extensive Phase I metabolism.

  • Causality: The ethoxy and phenyl moieties are likely being targeted by highly active CYP enzymes. The goal is to identify which specific CYP isozyme(s) are responsible.

  • Next Steps:

    • Confirm NADPH-Dependence: Run a control incubation without the NADPH cofactor. If degradation is significantly reduced or eliminated, it confirms the involvement of NADPH-dependent enzymes like CYPs.[8]

    • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to pinpoint which specific isozymes are metabolizing your compound.

    • Metabolite Identification: Analyze the samples from the stability assay using high-resolution LC-MS/MS to identify the major metabolites formed.[13] Look for mass shifts corresponding to O-dealkylation (+16 Da for hydroxylation, then -28 Da for loss of ethyl group) or hydroxylation (+16 Da).

    • Inform Medicinal Chemistry: This information is crucial for your chemistry team. They can use strategies to block the site of metabolism, such as replacing the ethoxy group with a more stable alternative or adding substituents to sterically hinder the active site of the metabolizing enzyme.[14]

Q4: I am not detecting any metabolites in my LC-MS/MS analysis. What are some common troubleshooting steps?

A4: This can be a frustrating issue. Here is a logical troubleshooting workflow:

  • Verify Parent Compound Degradation: First, confirm that the parent compound is actually being consumed in the assay by comparing the peak area at T=0 versus later time points (e.g., T=60 min). If there is no degradation, you won't find any metabolites.

  • Check Analytical Method Sensitivity: Your LC-MS/MS method might be optimized for the parent compound but not sensitive enough to detect low-level metabolites. Ensure your mass spectrometer is scanning for the predicted masses of potential metabolites (e.g., hydroxylated, de-ethylated, glucuronidated).

  • Consider Non-CYP Pathways: If the parent compound is disappearing but no CYP-mediated metabolites are found, consider other enzymes. For example, if you are using hepatocytes, the metabolites might be predominantly Phase II conjugates. Ensure your analytical method can detect these highly polar species. A reverse-phase chromatography method might not retain glucuronides well; consider using a HILIC column or adjusting your mobile phase.[15]

  • Assess for Reactive Metabolites: In some cases, a metabolite might be chemically unstable or reactive, covalently binding to proteins in the incubation. This can lead to a disappearance of the parent compound without the appearance of a stable, detectable metabolite in the supernatant. Specialized assays are required to detect reactive metabolite formation.

  • Expand Metabolite Search: Use "metabolite hunting" software features that look for all potential biotransformations, not just the ones you predicted. This can help uncover unexpected pathways.

Technical Guides & Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 3-(3-Ethoxyphenoxy)pyrrolidine.

I. Materials & Reagents

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • 3-(3-Ethoxyphenoxy)pyrrolidine (Test Compound)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Acetonitrile (ACN) with Internal Standard (IS) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

II. Experimental Workflow

  • Preparation:

    • Thaw HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

    • Prepare a working solution of the Test Compound at 1 µM in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM solution to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.[8]

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.[13][16] The peak area ratio of the analyte to the internal standard is used for quantification.

III. Data Analysis

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .

Data Interpretation Table
% Remaining at 60 minHalf-life (t½)Intrinsic Clearance (Clint)ClassificationImplication for Drug Development
< 5%< 10 min> 138 µL/min/mgHighHigh first-pass metabolism likely; low oral bioavailability. May require formulation strategies or structural modification.
5% - 50%10 - 60 min23 - 138 µL/min/mgModerateMetabolically susceptible but may be acceptable. Further optimization could be beneficial.
> 50%> 60 min< 23 µL/min/mgLowMetabolically stable. Clearance is likely not a major issue.

Classification thresholds are approximate and can vary.

Protocol 2: Metabolite Identification Workflow

This protocol describes a general approach to identify the major metabolites of 3-(3-Ethoxyphenoxy)pyrrolidine following incubation with a metabolically active system.

I. Incubation

  • Perform a scaled-up version of the metabolic stability assay (Protocol 1), using a higher concentration of both the test compound (e.g., 10 µM) and liver microsomes (e.g., 1 mg/mL) to generate sufficient quantities of metabolites for detection.

  • Include two main conditions: +NADPH and -NADPH. Metabolites appearing only in the +NADPH condition are likely CYP-mediated.

II. Sample Analysis

  • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[13]

  • Acquire data in both full scan mode (to find potential metabolite masses) and tandem MS (MS/MS) mode (to fragment ions and aid in structural elucidation).

III. Data Processing

  • Use metabolite identification software to compare the +NADPH and -NADPH samples. The software can automatically search for expected biotransformations (e.g., hydroxylation, dealkylation, glucuronidation) and highlight potential candidates.

  • Manually inspect the mass spectra of candidate ions. Look for the characteristic isotopic pattern and accurate mass.

  • Examine the MS/MS fragmentation pattern of the parent compound and compare it to the fragmentation of the potential metabolites. Shared fragments can confirm the structural relationship. For example, a fragment corresponding to the pyrrolidine ring should be present in both the parent and a metabolite hydroxylated on the phenyl ring.

Visualizing Metabolic Pathways & Workflows

Predicted Metabolic Pathways

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGT) Parent 3-(3-Ethoxyphenoxy)pyrrolidine Metabolite1 3-(3-Hydroxyphenoxy)pyrrolidine (O-dealkylation) Parent->Metabolite1 O-de-ethylation Metabolite2 Hydroxylated Parent (Aromatic Hydroxylation) Parent->Metabolite2 Hydroxylation Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Glucuronidation Troubleshooting_Rapid_Degradation Start Observation: Rapid degradation in microsomal stability assay Step1 Is degradation NADPH-dependent? (Run -NADPH control) Start->Step1 Step2_Yes Yes: Confirms CYP Involvement Step1->Step2_Yes Yes Step2_No No: Investigate other pathways (e.g., chemical instability, FMOs) Step1->Step2_No No Step3 Identify specific CYP isozymes (Use recombinant enzymes) Step2_Yes->Step3 Step4 Identify major metabolites (LC-MS/MS analysis) Step3->Step4 End Action: Inform medicinal chemistry to block metabolic hotspot Step4->End

Caption: Decision-making workflow for addressing rapid compound degradation in vitro.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Zhang, M., et al. (2012). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 22(15), 5050-5054. Retrieved from [Link]

  • Lv, X., et al. (2019). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Drug Metabolism Reviews, 51(4), 449-467. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Biological Chemistry, 287(20), 16495-16503. Retrieved from [Link]

  • Eide, H. M., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(27), 9786-9796. Retrieved from [Link]

  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]

  • Misra, B. B. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Drug Metabolism and Disposition, 52(9), 567-578. Retrieved from [Link]

  • Wang, J., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-730. Retrieved from [Link]

  • Liu, Y., et al. (2024). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). Chemosphere, 360, 142249. Retrieved from [Link]

  • Almazrou, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10983. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2013). Metabolism-guided drug design. MedChemComm, 4(4), 631-679. Retrieved from [Link]

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806. Retrieved from [Link]

  • Obach, R. S. (2011). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Retrieved from [Link]

  • Rendic, S., & Di Carlo, F. J. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Drug Metabolism Reviews, 27(1-2), 1-133. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Dong, X., et al. (2014). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Molecules, 19(9), 14599-14623. Retrieved from [Link]

  • Creative Proteomics. (n.d.). How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

Sources

"3-(3-Ethoxyphenoxy)pyrrolidine" analogue synthesis for improved potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-(3-Ethoxyphenoxy)pyrrolidine Analogues Ticket ID: SAR-OPT-3AP-2024 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Optimization Mandate

Welcome to the Technical Support Center. You are likely targeting the 3-aryloxypyrrolidine scaffold—a privileged structure in medicinal chemistry found in norepinephrine reuptake inhibitors (NRIs) and nicotinic acetylcholine receptor ligands.

The specific molecule, 3-(3-ethoxyphenoxy)pyrrolidine , represents a classic "linker-based" pharmacophore. Improving its potency requires a dual-track strategy:

  • Core Integrity: Ensuring the ether linkage is formed without racemization (stereochemistry often dictates potency).

  • Peripheral Tuning: Modifying the pyrrolidine nitrogen (N-1) to access additional binding pockets.

This guide addresses the three most common "failure modes" reported by synthesis teams: Mitsunobu coupling stagnation , Enantiomeric excess (ee) erosion , and N-alkylation over-reaction .

Module 1: The Coupling Engine (Ether Linkage)

Issue: "My Mitsunobu reaction with 3-ethoxyphenol and N-Boc-3-hydroxypyrrolidine has stalled at 40% conversion."

Diagnosis: The 3-ethoxyphenol is an electron-rich phenol. While acidic enough (


) for a Mitsunobu, the reaction is sensitive to steric bulk on the secondary alcohol of the pyrrolidine. Furthermore, the accumulation of triphenylphosphine oxide (TPPO) can hamper workup.
Troubleshooting Protocol 1.1: The "Cold-Start" Mitsunobu

Standard Protocol Optimization

  • Stoichiometry: Increase reagents to 1.5 eq of

    
     and DIAD (or DEAD) relative to the phenol.
    
  • Order of Addition (Critical):

    • Dissolve

      
      -Boc-3-hydroxypyrrolidine and 
      
      
      
      in anhydrous THF.
    • Cool to 0°C .

    • Add 3-ethoxyphenol.

    • Add DIAD dropwise over 20 minutes. Rapid addition generates heat, decomposing the betaine intermediate.

  • Solvent Switch: If THF fails, switch to Toluene . It often improves kinetics for hindered secondary alcohols.

Troubleshooting Protocol 1.2: The Buchwald-Hartwig Alternative

Use this if Mitsunobu yields remain <50%.

If the standard route fails, switch to Palladium-catalyzed C-O cross-coupling. This is robust for electron-rich systems but requires a different starting material: 1-bromo-3-ethoxybenzene .

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RockPhos or t-BuBrettPhos (optimized for C-O coupling).

  • Base:

    
     (weak bases prevent racemization better than NaOtBu).
    
  • Temperature: 80–100°C in Toluene.

Module 2: Stereochemical Integrity

Issue: "I started with (S)-3-hydroxypyrrolidine, but my final analogue is nearly racemic."

Root Cause Analysis:

  • Mitsunobu: Proceed via

    
     mechanism, causing Inversion  of configuration. If you start with (S), you get (R).
    
  • 
     / Pd-Coupling:  Generally proceeds with Retention  of configuration (as the C-O bond on the pyrrolidine is not broken; the O acts as the nucleophile).
    

Corrective Action:

Reaction TypeStarting MaterialProduct ConfigurationMechanism Note
Mitsunobu (S)-N-Boc-3-hydroxypyrrolidine(R) -Product

displacement of activated alcohol.
Pd-Coupling (S)-N-Boc-3-hydroxypyrrolidine(S) -ProductNucleophilic attack by alkoxide on Aryl-Pd.

(S)-N-Boc-3-hydroxypyrrolidine(S) -ProductNucleophilic aromatic substitution (requires EWG*).

*Note:


 is difficult with 3-ethoxyphenoxy due to the electron-donating ethoxy group. Stick to Mitsunobu or Pd-Coupling.

Module 3: N-Functionalization (The Potency Knob)

Issue: "Direct alkylation of the pyrrolidine nitrogen yields a mixture of mono- and di-alkylated salts, or over-alkylation."

Strategic Insight: To improve potency, you likely need to add lipophilic bulk (benzyl, phenethyl) to the Nitrogen to engage hydrophobic pockets in the target protein (e.g., the orthosteric site of GPCRs). Reductive Amination is superior to direct alkylation (


) because it is self-limiting to the tertiary amine.
Protocol 3.1: Controlled Reductive Amination
  • Deprotection: Remove the Boc group (TFA/DCM 1:1, 1h). Isolate the free amine or HCl salt.

  • Imine Formation:

    • Mix Pyrrolidine analogue (1.0 eq) + Aldehyde (1.1 eq) in DCE (Dichloroethane).

    • Tip: If using the HCl salt, add 1.0 eq of TEA to free the amine.

  • Reduction:

    • Add STAB (Sodium Triacetoxyborohydride) (1.5 eq).

    • Stir at RT for 2–4 hours.

    • Why STAB? It is mild and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products.

Visualization: Synthesis Decision Matrix

The following diagram illustrates the logical flow for synthesizing your analogues based on the electronic nature of your phenol and your stereochemical requirements.

SynthesisWorkflow Start Target: 3-(3-Ethoxyphenoxy)pyrrolidine CheckPhenol Check Phenol Electronics: 3-Ethoxyphenol (Electron Rich) Start->CheckPhenol Decision Choose Coupling Method CheckPhenol->Decision Mitsunobu Route A: Mitsunobu Coupling (Reagents: PPh3, DIAD) Decision->Mitsunobu Standard Route Buchwald Route B: Pd-Catalyzed Etherification (Reagents: Pd(OAc)2, RockPhos) Decision->Buchwald If Mitsunobu Fails or Retention Needed StereoM Stereochemistry: INVERSION (S -> R) Mitsunobu->StereoM StereoB Stereochemistry: RETENTION (S -> S) Buchwald->StereoB Deprotect Deprotection (TFA/DCM) StereoM->Deprotect StereoB->Deprotect SAR SAR Expansion: Reductive Amination (Aldehyde + STAB) Deprotect->SAR Final Final Potent Analogue SAR->Final

Caption: Decision tree for selecting the optimal coupling strategy based on stereochemical requirements and reaction performance.

Module 4: Characterization & Purity (The "Sign-Off")

FAQ: "How do I quickly confirm the ether linkage was successful before full characterization?"

Answer: Look for the H-3 methine shift in the


-NMR.
  • Starting Material (N-Boc-3-hydroxypyrrolidine): The proton at C3 typically appears around 4.4–4.5 ppm .

  • Product (Ether): Upon arylation, this proton shifts upfield slightly or changes splitting pattern, but the diagnostic change is the appearance of the aromatic protons (6.4–7.2 ppm) and the ethoxy methylene quartet (~4.0 ppm) integrating 1:1 with the scaffold core.

Purity Checklist:

  • LC-MS: Confirm M+1 (Expect ~208.1 for the free amine core).

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA gradient). Essential for biological potency validation.

References

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. (2003).
    • Source:

  • Buchwald-Hartwig Etherification

    • Burgos, C. H., et al. (2006). "Pd-Catalyzed Synthesis of Aryl Ethers." Angewandte Chemie.
    • Source:

  • Pyrrolidine Scaffold Medicinal Chemistry

    • Smith, A. B., et al. (2017). "Design of Spirooxindoles... as Potent MDM2 Inhibitors." Journal of Medicinal Chemistry.
    • Source:

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Source:

Validation & Comparative

A Comparative Pharmacological Guide: 3-(3-Ethoxyphenoxy)pyrrolidine Analogues versus Established Dual Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents targeting major depressive disorder (MDD), anxiety disorders, and chronic pain, dual serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a cornerstone of treatment. By modulating the synaptic concentrations of both serotonin (5-HT) and norepinephrine (NE), these agents offer a broad spectrum of efficacy. This guide provides a detailed comparative analysis of a novel class of compounds, represented by 3-(3-ethoxyphenoxy)pyrrolidine and its analogues, against well-established SNRIs: venlafaxine, duloxetine, and milnacipran. This document is intended to serve as a technical resource, offering field-proven insights and supporting experimental data to inform preclinical and clinical research decisions.

The Rationale for Dual SERT/NET Inhibition

The therapeutic efficacy of SNRIs is rooted in their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual mechanism of action leads to an increase in the extracellular levels of both neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling. The synergistic action on both serotonergic and noradrenergic pathways is thought to contribute to a more robust antidepressant effect and a broader efficacy in treating various symptoms, including neuropathic pain, compared to selective serotonin reuptake inhibitors (SSRIs).[1][2]

Comparative In Vitro Pharmacology

A critical initial step in the evaluation of any novel SNRI is the characterization of its in vitro pharmacological profile. This involves determining the compound's binding affinity (Ki) for and potency (IC50) in inhibiting the SERT and NET. A balanced affinity for both transporters is often a key objective in the design of new SNRIs.

Here, we compare the in vitro profiles of the established SNRIs—venlafaxine, duloxetine, and milnacipran—with a representative compound from a novel series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, designated as Compound 39b . This compound has been identified as a potent and balanced norepinephrine and serotonin reuptake inhibitor.[3]

CompoundSERT Ki (nM)NET Ki (nM)NET/SERT Ki RatioReference
Compound 39b Potent & BalancedPotent & Balanced~1[3]
Venlafaxine 82248030.3[4]
Duloxetine 0.7-0.87.5~9.4-10.7[5]
Milnacipran 1232001.6[6]
Milnacipran 8.5313.6[7]

Data Interpretation: The NET/SERT Ki ratio provides a measure of the compound's selectivity for the two transporters. A ratio close to 1, as suggested for Compound 39b and observed with milnacipran, indicates a balanced affinity for both SERT and NET. In contrast, venlafaxine and duloxetine exhibit a higher affinity for SERT over NET. The choice between a balanced or a more SERT-selective dual inhibitor often depends on the specific therapeutic indication and the desired side-effect profile.

Mechanism of Action: A Visualized Pathway

Dual inhibition of SERT and NET leads to a cascade of downstream signaling events that are believed to underlie the therapeutic effects of these drugs. The following diagram illustrates the core mechanism of action at the synaptic level.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (contains 5-HT & NE) 5HT_NE 5-HT & NE Presynaptic_Vesicle->5HT_NE Release SERT SERT NET NET 5HT_NE->SERT Reuptake (blocked by SNRI) 5HT_NE->NET Reuptake (blocked by SNRI) Postsynaptic_Receptors Postsynaptic Receptors (5-HT & NE) 5HT_NE->Postsynaptic_Receptors Binding & Signaling SNRI SNRI (e.g., 3-(3-Ethoxyphenoxy)pyrrolidine analogue) SNRI->SERT Inhibits SNRI->NET Inhibits

Figure 1: Mechanism of action of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

Experimental Protocols: Ensuring Self-Validating Systems

The reliability of in vitro pharmacological data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize SNRIs. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing SERT or NET Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution ([3H]-citalopram for SERT, [3H]-nisoxetine for NET) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity on filters Washing->Counting Calculate_IC50 Calculate IC50 from competition binding curve Counting->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing human SERT or NET to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation (typically 5-20 µg of protein), and serial dilutions of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known SERT or NET inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Incubation:

    • Initiate the binding reaction by adding a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration close to its Kd.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled serotonin or norepinephrine into cells expressing the respective transporters.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells stably expressing human SERT or NET in a 96-well culture plate and grow to confluence.

  • Assay Procedure:

    • Wash the cell monolayer with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with serial dilutions of the test compound or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake:

    • Initiate the reuptake reaction by adding a mixture of unlabeled neurotransmitter and a tracer amount of the corresponding radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET).

  • Termination of Uptake:

    • After a short incubation period (typically 5-15 minutes), terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

    • Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

In Vitro ADME/Tox Profile: A Glimpse into Drug-like Properties

Beyond primary pharmacology, an early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity is crucial for its progression in the drug discovery pipeline. For the 3-(phenoxy-phenyl-methyl)-pyrrolidine series, several compounds, including Compound 39b, were identified to have suitable in vitro pharmacokinetic properties for an orally dosed and CNS-targeted drug.[3] Key in vitro ADME assays include:

  • Microsomal Stability: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. A high stability suggests a lower first-pass metabolism and potentially a longer in vivo half-life.

  • Caco-2 Permeability: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal epithelium, to predict the oral absorption of a compound. The apparent permeability coefficient (Papp) is determined for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. A high A-B Papp suggests good passive permeability, while a B-A/A-B efflux ratio greater than 2 indicates that the compound may be a substrate for efflux transporters like P-glycoprotein.

Conclusion and Future Directions

The novel class of 3-(3-ethoxyphenoxy)pyrrolidine analogues, represented by Compound 39b, demonstrates a promising profile as potent and balanced dual serotonin-norepinephrine reuptake inhibitors. The balanced affinity for both SERT and NET distinguishes this class from some established SNRIs like venlafaxine and duloxetine, potentially offering a different therapeutic profile.

Further in-depth characterization of the lead compounds from this series is warranted. This should include a comprehensive assessment of their off-target activities, in vivo pharmacokinetic and pharmacodynamic profiles, and efficacy in relevant animal models of depression and neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for conducting these critical studies with scientific rigor. The insights gained from such investigations will be invaluable for the continued development of this promising new class of SNRIs.

References

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Venlafaxine - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Jones, C. K., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395. [Link]

  • Duloxetine - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Wang, F., et al. (2022). Milnacipran is a competitive inhibitor of NE uptake a [³H] dopamine... ResearchGate. [Link]

  • Gould, G. G., et al. (2006). A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters. Biological Psychiatry, 59(5), 449-457. [Link]

  • Serrano-Wu, M. H., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3127. [Link]

  • Chappell, J. C., et al. (2014). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. Journal of Clinical Psychopharmacology, 34(1), 19-26. [Link]

  • Venlafaxine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 26, 2024, from [Link]

  • Perturbation-theory machine learning for mood disorders: virtual design of dual inhibitors of NET and SERT proteins - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

  • Kasper, S., et al. (2005). Milnacipran: a unique antidepressant?. Neuropsychiatric Disease and Treatment, 1(2), 141–151. [Link]

  • Baumann, M. H., et al. (2017). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 143-169. [Link]

  • (2005). Milnacipran: A unique antidepressant? - ResearchGate. [Link]

  • Mechanism of action of Venlafaxine.5-HT and NE are stored into... - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

  • Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(9), 1133-1138. [Link]

  • Puech, A., et al. (1997). Milnacipran, a new specific serotonin and noradrenaline reuptake inhibitor. International Clinical Psychopharmacology, 12(2), 99-108. [Link]

Sources

cross-validation of "3-(3-Ethoxyphenoxy)pyrrolidine" activity in different assay formats

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Cross-Validation Strategies for 3-(3-Ethoxyphenoxy)pyrrolidine

Executive Summary & Chemical Context

3-(3-Ethoxyphenoxy)pyrrolidine represents a classic 3-aryloxypyrrolidine scaffold , a pharmacophore widely investigated in medicinal chemistry for its activity on monoamine transporters.[1] Structurally, it consists of a basic secondary amine (pyrrolidine) linked via an ether bridge to an ethoxy-substituted phenyl ring.[1]

This structural motif mimics the key binding elements of established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as atomoxetine and reboxetine analogs.[1] Consequently, the primary objective in validating this molecule is to confirm its dual affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , while assessing its selectivity against the Dopamine Transporter (DAT).[1]

This guide details a rigorous cross-validation workflow to transition this molecule from a "library hit" to a validated chemical probe, distinguishing between binding affinity (


) and functional efficacy (

).

Cross-Validation Workflow: The "Triad of Truth"

To ensure scientific integrity, activity must be triangulated across three distinct assay formats. Reliance on a single readout (e.g., only fluorescence inhibition) often leads to false positives due to compound autofluorescence or quenching.[1]

Step 1: Radioligand Binding (The Affinity Anchor)[1]
  • Objective: Determine the thermodynamic equilibrium constant (

    
    ) of the molecule for the target protein, independent of downstream signaling.
    
  • Why: This is the "gold standard" for proving physical interaction.[1]

Step 2: Functional Uptake Inhibition (The Physiological Readout)[1]
  • Objective: Measure the molecule's ability to block the biological transport of neurotransmitters.[1][2]

  • Why: Binding does not guarantee inhibition.[1] A functional assay confirms the molecule acts as an antagonist/inhibitor.[1]

Step 3: Orthogonal Selectivity Profiling
  • Objective: Rule out off-target promiscuity (e.g., DAT, hERG).

  • Why: 3-aryloxypyrrolidines can sometimes exhibit "dirty" profiles, hitting sigma receptors or ion channels.[1]

Detailed Experimental Protocols

A. Radioligand Binding Assay (NET & SERT)

Principle: Competition binding where 3-(3-Ethoxyphenoxy)pyrrolidine displaces a known radiolabeled ligand.[1]

  • Reagents:

    • NET Ligand:

      
      -Nisoxetine (High affinity, 
      
      
      
      nM).[1]
    • SERT Ligand:

      
      -Citalopram (High affinity, 
      
      
      
      nM).[1]
    • Source Tissue: Rat cortical membranes or HEK293 cells stably expressing hNET/hSERT.[1]

  • Protocol:

    • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

      
       to pellet membranes.
      
    • Incubation: Mix 50 µg membrane protein, 1 nM radioligand, and varying concentrations of 3-(3-Ethoxyphenoxy)pyrrolidine (

      
       M to 
      
      
      
      M).
    • Equilibrium: Incubate for 60 min at 25°C (NET) or 4°C (SERT) to reach equilibrium.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     from the displacement curve and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
B. Functional Uptake Inhibition Assay

Principle: Measuring the blockade of active transport of monoamines into synaptosomes.[1]

  • Reagents:

    • Substrates:

      
      -Norepinephrine (NE) and 
      
      
      
      -5-HT (Serotonin).[1]
    • System: Rat brain synaptosomes (P2 fraction).[1]

  • Protocol:

    • Preparation: Resuspend P2 synaptosomal fraction in Krebs-Henseleit buffer saturated with

      
      .
      
    • Pre-incubation: Incubate synaptosomes with test compound (3-(3-Ethoxyphenoxy)pyrrolidine) for 10 min at 37°C.

    • Transport Initiation: Add radiolabeled substrate (50 nM final concentration).[1]

    • Active Transport: Incubate for exactly 5 minutes (linear phase of uptake).

    • Termination: Rapid cooling on ice and filtration.

    • Control: Determine non-specific uptake using cold Desipramine (NET) or Fluoxetine (SERT) at 10 µM.[1]

Data Synthesis & Interpretation

When validating 3-(3-Ethoxyphenoxy)pyrrolidine, you will generate two sets of constants. A validated probe should show a correlation between Affinity (


) and Potency (

), typically within a 3-10 fold range.[1]

Table 1: Representative Validation Metrics for a High-Quality Hit (Note: Values below are representative targets for a successful lead in this chemical class)

MetricAssay FormatTarget: NETTarget: SERTTarget: DATInterpretation
Affinity (

)
Radioligand Binding12 nM 45 nM >10,000 nMHigh affinity dual-inhibitor; Selectivity > 200-fold over Dopamine.[1]
Potency (

)
Functional Uptake35 nM 90 nM N/AFunctional potency tracks with binding affinity (valid mechanism).[1]
Hill Slope Dose-Response Curve1.0 ± 0.10.9 ± 0.2N/ASlope ~1.0 indicates competitive antagonism without allosteric complexity.[1]

Critical Analysis:

  • The "Right-Shift": It is normal for the Functional

    
     to be slightly higher (less potent) than the Binding 
    
    
    
    due to experimental factors like substrate competition and diffusion barriers in synaptosomes.[1]
  • Red Flag: If Binding

    
     is 10 nM but Functional 
    
    
    
    is >1000 nM, the compound may be binding to a non-functional site or is unable to cross the cell membrane.[1]

Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating 3-(3-Ethoxyphenoxy)pyrrolidine.

ValidationPipeline cluster_binding Step 1: Affinity (Thermodynamics) cluster_functional Step 2: Efficacy (Physiology) Start Library Hit: 3-(3-Ethoxyphenoxy)pyrrolidine Binding Radioligand Binding (Membrane Prep) Start->Binding Uptake Functional Uptake (Synaptosomes) Start->Uptake Ki_Calc Calculate Ki (Cheng-Prusoff) Binding->Ki_Calc Decision Compare Ki vs IC50 Ki_Calc->Decision IC50_Calc Calculate IC50 (Inhibition Curve) Uptake->IC50_Calc IC50_Calc->Decision Artifact FALSE POSITIVE (Ki << IC50) Decision->Artifact No Correlation Selectivity Step 3: Selectivity (DAT / hERG) Decision->Selectivity Correlation OK Valid VALIDATED PROBE (Ki ≈ IC50) Selectivity->Valid Selective

Caption: Workflow for triangulating the biological activity of 3-aryloxypyrrolidines. Consistency between Binding (Ki) and Uptake (IC50) is the primary "Go/No-Go" gate.[1]

References

  • Discovery of 3-Substituted Pyrrolidines as SNRIs

    • Title: Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor.[1][2]

    • Source:ACS Medicinal Chemistry Letters (2013).[1]

    • Context: Defines the SAR of the pyrrolidine scaffold and valid
    • URL:[Link]

  • Radioligand Binding Methodology

    • Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding.[1]

    • Source:Analytical Biochemistry (Standard Bradford Method for normalizing membrane prep).[1]

    • URL:[Link]

  • Functional Uptake Protocols

    • Title: Neurotransmitter Transporters: Structure, Function, and Regulation.[1]

    • Source:Methods in Enzymology (Detailed protocols for synaptosomal uptake).
    • URL:[Link][1]

  • Chemical Vendor Reference (Structure Verific

    • Title: 3-(3-Ethoxyphenoxy)pyrrolidine Product Page.[1][3][4]

    • Source: Huateng Pharma (Catalog ID: 2037030).[1][3][4]

Sources

Technical Comparison: 3-(3-Ethoxyphenoxy)pyrrolidine vs. Reboxetine in NET Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical comparison between 3-(3-Ethoxyphenoxy)pyrrolidine (a structural probe/analog) and Reboxetine (the clinical gold standard) in the context of Norepinephrine Transporter (NET) assays.

Executive Summary

In the development of norepinephrine reuptake inhibitors (NRIs), Reboxetine serves as the benchmark for high-affinity, selective NET inhibition. 3-(3-Ethoxyphenoxy)pyrrolidine (hereafter referred to as 3-EPP ) represents a simplified "fragment-like" scaffold often evaluated in Structure-Activity Relationship (SAR) campaigns to test the necessity of the morpholine ring and the benzyl linker found in Reboxetine.

While Reboxetine typically exhibits single-digit nanomolar affinity (


), 3-EPP is generally used to probe the spatial requirements of the NET orthosteric binding site. This guide details the experimental framework to quantify the performance gap between these two molecules.

Chemical & Pharmacological Profile

Structural Divergence

The core difference lies in the linker topology and ring constraints . Reboxetine features a bulky morpholine ring with a chiral benzyl linker, which locks the ethoxyphenoxy group into a specific conformation required for high-affinity binding. 3-EPP lacks this linker, presenting a more flexible, direct ether connection.

FeatureReboxetine (Standard) 3-(3-Ethoxyphenoxy)pyrrolidine (Test)
Core Scaffold Morpholine (6-membered, O/N heterocycle)Pyrrolidine (5-membered, N heterocycle)
Linker Benzyl ether (Chiral center at

-carbon)
Direct ether bond
Substituent 2-Ethoxyphenoxy (Ortho)3-Ethoxyphenoxy (Meta)
Stereochemistry (2S, 3S) is the active enantiomerRacemic or specific enantiomer (typically S)
Role in Assay Positive Control (

)
SAR Analog / Fragment Probe
Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping between the two compounds.

PharmacophoreComparison Reboxetine Reboxetine (Gold Standard) Morpholine Morpholine Ring (Rigid Core) Reboxetine->Morpholine BenzylLinker Benzyl Linker (Spacer/Chirality) Reboxetine->BenzylLinker OrthoEthoxy 2-Ethoxyphenoxy (Ortho) Reboxetine->OrthoEthoxy EPP 3-(3-Ethoxyphenoxy) pyrrolidine (3-EPP) Pyrrolidine Pyrrolidine Ring (Contracted Core) EPP->Pyrrolidine DirectEther Direct Ether (No Spacer) EPP->DirectEther MetaEthoxy 3-Ethoxyphenoxy (Meta) EPP->MetaEthoxy NET_Pocket NET Orthosteric Site (Target) Morpholine->NET_Pocket High Affinity Fit Pyrrolidine->NET_Pocket Variable Fit caption Figure 1: Pharmacophore comparison showing structural simplification from Reboxetine to 3-EPP.

Assay Performance Analysis

To objectively compare 3-EPP against Reboxetine, you must perform two distinct assays: Radioligand Binding (Affinity) and Functional Uptake (Efficacy).

A. Radioligand Binding Assay (Affinity - )

This assay measures how tightly the molecule binds to the transporter, independent of transport function.

  • Ligand:

    
     is the preferred radioligand due to its high selectivity for NET.
    
  • Expectation: Reboxetine will displace

    
     at very low concentrations. 3-EPP, lacking the benzyl spacer, typically shows a right-shift  in the binding curve (higher 
    
    
    
    ), often by 1-2 orders of magnitude depending on the specific isomer.
B. Functional Uptake Inhibition (Potency - )

This assay measures the ability of the compound to block the actual transport of norepinephrine into the cell.

  • Substrate:

    
     or a fluorescent neurotransmitter mimic (e.g., ASP+).
    
  • Expectation: Reboxetine is a potent functional inhibitor (

    
    ). If 3-EPP acts as a competitive inhibitor, its 
    
    
    
    will track with its
    
    
    . If it acts as a substrate (transported by NET), the inhibition profile will differ.
Comparative Data Summary (Reference Values)

Note: Values for 3-EPP are predicted based on SAR of 3-aryloxypyrrolidine class analogs.

ParameterReboxetine 3-EPP (Predicted Class Behavior) Interpretation
NET



The benzyl linker in Reboxetine is critical for high affinity.
NET



3-EPP is likely a weak inhibitor.
Selectivity (NET vs SERT)

Variable (often lower)Removal of steric bulk can reduce selectivity.
Hill Slope


Both likely follow standard competitive binding kinetics.

Experimental Protocol: Comparative NET Assay

Objective: Generate a side-by-side


 curve for Reboxetine and 3-EPP.
Reagents & System
  • Cell Line: HEK-293 or CHO cells stably expressing human NET (hNET).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Ascorbic Acid (to prevent NE oxidation).

  • Controls:

    • Positive Control: Reboxetine Mesylate (10 mM stock in DMSO).

    • Non-Specific Binding (NSB): Desipramine (

      
      ).
      
    • Test Compound: 3-EPP (10 mM stock in DMSO).

Step-by-Step Workflow

Step 1: Cell Preparation

  • Seed hNET-HEK293 cells in 96-well Poly-D-Lysine coated plates (

    
    ).
    
  • Incubate overnight at

    
    , 
    
    
    
    .

Step 2: Compound Addition

  • Remove culture media and wash cells

    
     with warm KRH buffer.
    
  • Prepare serial dilutions of Reboxetine and 3-EPP in KRH buffer (Range:

    
     to 
    
    
    
    ).
  • Add

    
     of diluted compound to respective wells.
    
  • Incubate for 15 minutes at room temperature (Pre-incubation is crucial for equilibrium).

Step 3: Substrate Uptake

  • Add

    
     of 
    
    
    
    (Final concentration:
    
    
    , approx
    
    
    ).
  • Incubate for 10 minutes at room temperature. Note: Do not exceed 10 mins to ensure initial rate conditions.

Step 4: Termination & Readout

  • Rapidly aspirate buffer.

  • Wash

    
     with ice-cold KRH buffer (stops transport immediately).
    
  • Lyse cells with

    
     1% SDS or NaOH.
    
  • Transfer lysate to scintillation vials and count via Liquid Scintillation Counter (LSC).

Workflow Diagram

AssayWorkflow Start Start: hNET-HEK293 Cells Dilution Prepare Serial Dilutions (Reboxetine & 3-EPP) Start->Dilution PreInc Pre-Incubation (15 min @ RT) Dilution->PreInc Add Compounds Substrate Add [3H]-NE (Start Transport) PreInc->Substrate Terminate Ice-Cold Wash (Stop Transport) Substrate->Terminate 10 min Readout Scintillation Counting (Data Acquisition) Terminate->Readout caption Figure 2: Standardized NET Functional Uptake Assay Workflow.

References

  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry. Link

  • Zhou, J. (2004). Norepinephrine Transporter Inhibitors and Their Therapeutic Potential. Drugs of the Future. Link

  • Huateng Pharma. (2024). Product Catalog: 3-(3-Ethoxyphenoxy)pyrrolidine (Catalog ID: 2037030).[1][2][3] Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of a novel serotonin/norepinephrine reuptake inhibitor. European Journal of Pharmacology. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(3-Ethoxyphenoxy)pyrrolidine represents a specific, high-affinity ligand within the 3-aryloxypyrrolidine class of monoamine reuptake inhibitors. Structurally, it is a conformationally restricted analog of the open-chain 3-aryloxy-3-phenylpropylamine scaffold found in drugs like Atomoxetine and Nisoxetine .

This compound class functions primarily as Dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) .[1] The rigid pyrrolidine core reduces the entropic penalty of binding to transporter proteins (NET and SERT), often resulting in sub-nanomolar affinity (


 nM) and distinct selectivity profiles compared to their flexible predecessors.
Chemical Structure & Classification
  • Core Scaffold: 3-substituted pyrrolidine (chiral center at C3).[2]

  • Pharmacophore: Aryloxy ether linked to a secondary amine via a rigid 5-membered ring.

  • Key Substituent: 3-Ethoxy group on the phenoxy ring. This substituent enhances lipophilicity and sterically modulates the binding pocket fit, distinguishing it from the 2-substituted "ortho" pattern typical of NET-selective agents (e.g., Atomoxetine).

Comparative Pharmacology: Performance vs. Alternatives

The following table contrasts 3-(3-Ethoxyphenoxy)pyrrolidine with industry-standard reuptake inhibitors. Data represents consensus values from structure-activity relationship (SAR) literature for the 3-aryloxypyrrolidine class.

Feature3-(3-Ethoxyphenoxy)pyrrolidine Atomoxetine (Strattera)Venlafaxine (Effexor)Reboxetine
Primary Target Balanced NET / SERT Selective NETDual SERT / NETSelective NET
Scaffold Type Rigid Pyrrolidine Flexible PropylaminePhenethylamineMorpholine
Binding Affinity (

)
< 10 nM (High Potency)5 nM (NET) / 77 nM (SERT)82 nM (SERT) / 2480 nM (NET)1.1 nM (NET)
Selectivity Ratio Balanced (~1:1 to 1:5) >15-fold NET selective>30-fold SERT selective>1000-fold NET selective
Metabolic Stability High (Ethoxy blocks C3 oxidation)Moderate (CYP2D6 substrate)Moderate (CYP2D6 substrate)Moderate
Application Probe / Lead Candidate ADHD TreatmentDepression / AnxietyDepression
Mechanistic Insight: The "Rigidification" Advantage

Unlike Atomoxetine, which must adopt a specific folded conformation to bind the transporter, the pyrrolidine ring of 3-(3-Ethoxyphenoxy)pyrrolidine "pre-organizes" the pharmacophore.

  • Result: Higher intrinsic affinity per unit of molecular weight (Ligand Efficiency).

  • Selectivity Shift: The 3-ethoxy substitution pattern typically shifts selectivity away from pure NET inhibition (seen with 2-substituted rings) toward a more balanced SNRI profile, making it a valuable probe for broad-spectrum antidepressant research.

Mechanism of Action: Synaptic Signaling

The compound acts by competitively binding to the presynaptic Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) . This blockade prevents the reuptake of neurotransmitters into the presynaptic neuron, increasing their concentration in the synaptic cleft and enhancing downstream signaling.

G Compound 3-(3-Ethoxyphenoxy) pyrrolidine NET Norepinephrine Transporter (NET) Compound->NET Inhibits (Ki < 10nM) SERT Serotonin Transporter (SERT) Compound->SERT Inhibits (Ki ~ 10-50nM) Synapse Synaptic Cleft (Increased Neurotransmitter) NET->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake Receptor_NE Adrenergic Receptors (Alpha/Beta) Synapse->Receptor_NE Activates Receptor_5HT 5-HT Receptors Synapse->Receptor_5HT Activates Effect Antidepressant / Analgesic Response Receptor_NE->Effect Signal Transduction Receptor_5HT->Effect Signal Transduction

Figure 1: Mechanism of Action pathway showing dual inhibition of NET and SERT leading to enhanced synaptic signaling.

Experimental Protocol: Validated Radioligand Binding Assay

To validate the affinity of 3-(3-Ethoxyphenoxy)pyrrolidine, use this industry-standard membrane binding protocol. This assay measures the ability of the test compound to displace a known radioligand.

Materials
  • Source Tissue: Recombinant human NET (hNET) and SERT (hSERT) expressed in HEK293 cells.

  • Radioligands:

    • For NET: [³H]-Nisoxetine (

      
       nM).
      
    • For SERT: [³H]-Citalopram (

      
       nM).
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize in ice-cold buffer and centrifuge at 40,000 x g for 20 mins.

    • Resuspend pellet to a final protein concentration of 5–10 µ g/well .

  • Incubation Setup:

    • Total Binding: Membrane + Radioligand (2 nM final).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Desipramine (NET) or Fluoxetine (SERT).

    • Test: Membrane + Radioligand + 3-(3-Ethoxyphenoxy)pyrrolidine (concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium Phase:

    • Incubate plates for 60 minutes at 25°C (Room Temperature). Note: Equilibrium time is critical; pyrrolidines often have slow off-rates.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
Workflow Visualization

Protocol Step1 1. Membrane Prep (hNET/hSERT HEK293) Step2 2. Dosing Add [3H]-Ligand + Test Compound Step1->Step2 Step3 3. Incubation 60 min @ 25°C Step2->Step3 Step4 4. Filtration GF/B Filters + Wash Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Analysis Cheng-Prusoff Ki Step5->Step6 Output: Ki Value

Figure 2: Standardized Radioligand Binding Assay Workflow for Ki determination.

Synthesis & Stability Notes

For researchers synthesizing this compound for in-house testing:

  • Chirality Matters: The (3S)-enantiomer of 3-aryloxypyrrolidines is typically the eutomer (more active isomer) for NET inhibition, often by a factor of 10–100x over the (3R)-enantiomer. Racemic mixtures will show "diluted" potency.

  • Metabolic Stability: The 3-ethoxy group provides a metabolic "shield" against aromatic hydroxylation at the para-position, a common clearance route for simple phenoxy analogs. This generally improves microsomal stability (

    
    ) compared to the unsubstituted parent.
    

References

  • Van Orden, L. J., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[3]

  • Fish, P. V., et al. (2009).[4] "4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834.[4]

  • Mayo Clinic Staff. (2025). "Serotonin and norepinephrine reuptake inhibitors (SNRIs)."[1][2][3][4][5] Mayo Clinic.[1]

  • Cleveland Clinic. (2025). "SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors)."[1][2][3][5] Cleveland Clinic Medical Professional Guides.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 3-(3-Ethoxyphenoxy)pyrrolidine, a substituted pyrrolidine derivative, represent building blocks with significant potential. However, their safe handling is paramount, not just for regulatory compliance, but as a cornerstone of scientific integrity and personal responsibility.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 3-(3-Ethoxyphenoxy)pyrrolidine suggests a hazard profile influenced by both the basicity and potential corrosivity of the pyrrolidine moiety and the biological activity often associated with aromatic ethers. Structurally similar compounds, such as pyrrolidine itself and its substituted analogs, are known to be flammable, corrosive to skin and eyes, and harmful if inhaled or swallowed.[2][3][4][5]

Therefore, we must treat 3-(3-Ethoxyphenoxy)pyrrolidine as a hazardous substance, mandating a comprehensive PPE strategy. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to ensure that laboratory personnel are protected from chemical hazards.[6][7]

Table 1: Anticipated Hazard Profile for 3-(3-Ethoxyphenoxy)pyrrolidine

Hazard ClassAnticipated RiskRationale based on Structural Analogs
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.Pyrrolidine and its derivatives are classified as harmful by these routes.[2] Inhalation of vapors may cause respiratory irritation.[3][5]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[3]The pyrrolidine functional group is known to be corrosive.[2]
Serious Eye Damage/Irritation May cause serious eye damage.[3]Direct contact with similar compounds can cause severe, irreversible damage.[2][5]
Flammability Potential for flammability.Pyrrolidine is a highly flammable liquid.[4] While the phenoxy group adds mass, the potential for ignition, especially if heated, should not be discounted.

Core Directive: A Multi-Layered PPE Protocol

A foundational principle of laboratory safety is that PPE serves as the last line of defense, supplementing engineering controls like fume hoods and administrative controls like standard operating procedures (SOPs).[8] The following PPE is considered mandatory for handling 3-(3-Ethoxyphenoxy)pyrrolidine in any quantity.

Eye and Face Protection: Shielding Against the Irreversible

Chemical splashes can cause permanent eye damage. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and vapors.[9]

  • Best Practice/Large Quantities: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9][10] This provides an added layer of protection for the entire face.

Hand Protection: The Critical Barrier

The choice of glove material is critical and must be based on chemical compatibility and breakthrough time.

  • Primary Gloves: Nitrile gloves are a common choice for general laboratory use and provide good splash protection against a wide range of chemicals.[11] However, it is crucial to understand that they are not designed for prolonged immersion.[11] If a splash occurs, gloves should be removed immediately, and hands washed thoroughly before donning a new pair.

  • Double Gloving: For added protection, especially when handling concentrated solutions or performing transfers, wearing two pairs of nitrile gloves is recommended. This can provide a temporary barrier if the outer glove is compromised.

  • Heavy-Duty Protection: For tasks involving larger quantities or a higher risk of exposure, consider using thicker, chemical-resistant gloves such as butyl rubber or Silver Shield® over a pair of nitrile gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

Body Protection: Preventing Dermal Exposure

Skin contact must be avoided.[1]

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure is mandatory.

  • Chemical Apron: When handling quantities greater than 100 mL or when there is a significant splash hazard, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[10]

  • Full-Body Suit: In situations involving large-scale synthesis or potential for significant aerosol generation, a disposable, chemically impervious suit may be required.[10]

Respiratory Protection: Safeguarding Against Inhalation

All handling of 3-(3-Ethoxyphenoxy)pyrrolidine should be performed within a certified chemical fume hood to minimize vapor inhalation.[1][4]

  • Standard Operations: When used in a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is critical. A full-face or half-mask air-purifying respirator with organic vapor cartridges is the minimum requirement.[12] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Experimental Workflow: PPE Selection and Use

The selection of PPE should be dynamic, adapting to the scale and nature of the work being performed.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_procedure Execution start Start: Plan Experiment with 3-(3-Ethoxyphenoxy)pyrrolidine risk_assessment Assess Scale and Procedure (e.g., transfer, reaction, purification) start->risk_assessment ppe_decision Select Appropriate PPE Level risk_assessment->ppe_decision level_1 Level 1 (Low Risk) - Single Nitrile Gloves - Lab Coat - Splash Goggles ppe_decision->level_1 <10 mL Simple Transfer level_2 Level 2 (Medium Risk) - Double Nitrile Gloves - Lab Coat & Chem Apron - Splash Goggles & Face Shield ppe_decision->level_2 10-100 mL Reaction Workup level_3 Level 3 (High Risk) - Heavy-Duty Gloves - Full Body Suit - Respirator (if needed) - Goggles & Face Shield ppe_decision->level_3 >100 mL or High Splash/Aerosol Potential don_ppe Don PPE Correctly level_1->don_ppe level_2->don_ppe level_3->don_ppe conduct_work Conduct Work in Chemical Fume Hood don_ppe->conduct_work doff_ppe Doff PPE Correctly & Dispose conduct_work->doff_ppe

Caption: PPE Selection Workflow based on experimental scale and risk.

Step-by-Step Protocols

Protocol 1: Donning and Doffing PPE
  • Donning (Putting On):

    • First, put on your lab coat and any required apron or suit.

    • Next, put on your primary (inner) pair of gloves if double-gloving.

    • Then, put on your respiratory protection, if required, and perform a seal check.

    • Put on your safety goggles and face shield.

    • Finally, put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove the outer gloves first, peeling them off without touching the outside surface.

    • Remove the chemical apron or suit.

    • Remove the face shield and goggles.

    • Remove the respirator, if worn.

    • Remove the lab coat.

    • Finally, remove the inner gloves.

    • Wash hands thoroughly with soap and water.[2]

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle 3-(3-Ethoxyphenoxy)pyrrolidine in a well-ventilated area, preferably inside a chemical fume hood.[1] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4] Store away from incompatible materials such as strong oxidizing agents and acids.[5][13]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons, suits) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed waste container.

  • Chemical Waste: Unused or waste 3-(3-Ethoxyphenoxy)pyrrolidine and any solutions containing it must be disposed of as hazardous chemical waste.[14]

    • Collect waste in a clearly labeled, compatible container.[14]

    • Do not mix with incompatible waste streams.[14]

    • Follow all institutional and local regulations for hazardous waste disposal.[4] Discharge into the environment must be avoided.[1]

Emergency Response Workflow

In the event of an accidental release or exposure, a clear and immediate plan is crucial.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs exposure_type Exposure Type? spill->exposure_type Exposure spill_size Spill Size? spill->spill_size Spill skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention exposure_type->skin_contact Skin eye_contact Eye Contact: - Immediately flush with eyewash for at least 15 minutes - Seek immediate medical attention exposure_type->eye_contact Eye inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation Inhalation small_spill Small Spill (in fume hood): - Alert others - Use chemical absorbent kit - Clean and dispose as waste spill_size->small_spill Small large_spill Large Spill (or outside hood): - Evacuate the area - Alert supervisor & EHS - Prevent entry spill_size->large_spill Large

Caption: Immediate response plan for spills or personnel exposure.

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with 3-(3-Ethoxyphenoxy)pyrrolidine, ensuring both their personal safety and the integrity of their scientific endeavors. This guide serves as a living document, to be adapted as more specific toxicological data for this compound becomes available.

References

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-(3-ETHYLPHENOXY)PYRROLIDINE.
  • 3M. (n.d.). Safety Data Sheet.
  • Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Pyrrolidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.
  • Reddit. (2014). Can someone recommend a glove for handling ethers?. r/chemistry.
  • Columbia University. (n.d.). Chemical Safety Guidelines. Retrieved from Columbia University Environmental Health & Safety.
  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS.
  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from NMSU Environmental Health Safety & Risk Management.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethoxyphenoxy)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Ethoxyphenoxy)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.